molecular formula C10H12BrN5O5 B3317585 8-Aza-7-bromo-7-deazaguanosine CAS No. 96555-37-2

8-Aza-7-bromo-7-deazaguanosine

Katalognummer: B3317585
CAS-Nummer: 96555-37-2
Molekulargewicht: 362.14 g/mol
InChI-Schlüssel: IFDHGJWXTTXQDU-UBBGWMJQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Aza-7-bromo-7-deazaguanosine is a useful research compound. Its molecular formula is C10H12BrN5O5 and its molecular weight is 362.14 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Amino-3-bromo-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one is 361.00218 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-amino-3-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20)/t2-,4-,5-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDHGJWXTTXQDU-UBBGWMJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914464
Record name 3-Bromo-6-imino-1-pentofuranosyl-2,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96555-37-2
Record name 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 6-amino-3-bromo-1,5-dihydro-1-beta-D-ribofuranosyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096555372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-6-imino-1-pentofuranosyl-2,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Aza-7-bromo-7-deazaguanosine, a modified purine (B94841) nucleoside with significant potential in biomedical research and drug development. As an analogue of guanosine, this compound and its derivatives are of interest for their potential antiviral, anticancer, and antibacterial properties. This document details the synthetic pathways, experimental protocols, and analytical characterization of this important molecule.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the preparation of a suitably substituted pyrazolo[3,4-d]pyrimidine base, followed by glycosylation with a protected ribose derivative, and subsequent deprotection to yield the final product.

Synthesis of the Heterocyclic Base

The core heterocyclic base, a 7-bromo-8-aza-7-deazaguanine precursor, can be synthesized from commercially available starting materials. One common precursor is 3,6-dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[1] The reactivity of the two bromine atoms differs, allowing for selective functionalization.[1]

Glycosylation

The key step in the synthesis is the glycosylation of the pyrazolo[3,4-d]pyrimidine base with a protected ribofuranose derivative. A common ribose donor is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The glycosylation can be carried out using various methods, including the use of Lewis acid catalysts such as boron trifluoride etherate in an appropriate solvent like acetonitrile. The reaction can lead to the formation of both N9 and N8 glycosylated isomers, which can be separated by chromatographic techniques.[2] To favor the desired N9 isomer, the 6-oxo group of the purine base can be protected, for instance, as a methoxy (B1213986) group.

Deprotection

The final step is the removal of the protecting groups from the sugar moiety and the heterocyclic base. The benzoyl groups on the ribose are typically removed by treatment with a solution of ammonia (B1221849) in methanol.[3] If a methoxy protecting group is used on the base, it can be converted to the desired 6-oxo group by treatment with aqueous potassium hydroxide (B78521).[1]

A schematic representation of a plausible synthetic workflow is provided below.

Synthesis_Workflow cluster_0 Base Preparation cluster_1 Glycosylation cluster_2 Deprotection & Purification Start Starting Materials (e.g., 3,6-dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) Protected_Base Protected 7-bromo-8-aza-7-deazaguanine Start->Protected_Base Protection (e.g., methoxylation) Glycosylation Glycosylation Reaction (e.g., BF3·OEt2, CH3CN) Protected_Base->Glycosylation Protected_Ribose Protected Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) Protected_Ribose->Glycosylation Protected_Nucleoside Protected this compound Glycosylation->Protected_Nucleoside Deprotection Deprotection (e.g., NH3/MeOH, KOH) Protected_Nucleoside->Deprotection Final_Product This compound Deprotection->Final_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Final_Product->Purification

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols based on reported syntheses of similar compounds. Researchers should optimize these conditions for their specific needs.

Glycosylation of Protected 7-bromo-8-aza-7-deazaguanine
  • To a solution of the protected 7-bromo-8-aza-7-deazaguanine base in anhydrous acetonitrile, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

  • Cool the mixture in an ice bath and add boron trifluoride etherate dropwise under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to isolate the protected nucleoside.

Deprotection of Protected this compound
  • Dissolve the protected nucleoside in a saturated solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • If a methoxy protecting group is present on the base, dissolve the residue in an aqueous solution of potassium hydroxide and heat to reflux for 2-4 hours.

  • Neutralize the solution with an acid (e.g., acetic acid) and cool to induce crystallization.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield the final product.

Purification

The final compound can be purified by recrystallization from a suitable solvent such as water or an alcohol/water mixture.[1] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[1]

Characterization

The structure and purity of the synthesized this compound are confirmed by various analytical techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the characterization of closely related analogues.

Table 1: 1H NMR Spectroscopic Data (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0-8.5s-NH (imidazole)
~6.0d~4-61'-H
~5.3d~5-62'-OH
~5.1d~5-63'-OH
~4.8t~5-65'-OH
~4.5m-2'-H
~4.1m-3'-H
~3.8m-4'-H
~3.5-3.7m-5'-H
~6.5-7.0br s-NH2

Note: Chemical shifts are approximate and may vary. Data is inferred from similar compounds.[1]

Table 2: Mass Spectrometry Data

Ionization ModeCalculated m/zFound m/zAssignment
ESI+[M+H]+~348.0/350.0Molecular Ion (Bromo Isotope Pattern)
ESI+[M+Na]+~370.0/372.0Sodium Adduct

Note: The presence of bromine will result in a characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br).[1]

Potential Biological Activity and Signaling Pathways

8-Aza-7-deazaguanine nucleosides are analogues of natural purine nucleosides and can interfere with various cellular processes. Their proposed mechanism of action often involves their conversion to the corresponding 5'-triphosphate, which can then inhibit DNA and RNA polymerases, thereby disrupting nucleic acid synthesis. This can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells, or inhibit viral replication.

The diagram below illustrates a potential mechanism of action for this compound as an anticancer or antiviral agent.

Signaling_Pathway Drug This compound Transport Nucleoside Transporter Drug->Transport Uptake Cell_Membrane Cell Membrane Monophosphate This compound Monophosphate Transport->Monophosphate Phosphorylation1 Nucleoside Kinase Diphosphate This compound Diphosphate Phosphorylation1->Diphosphate Phosphorylation2 Nucleotide Kinase Triphosphate This compound Triphosphate (Active Form) Phosphorylation2->Triphosphate Phosphorylation3 Nucleotide Kinase Polymerase DNA/RNA Polymerase Triphosphate->Polymerase Competitive Inhibition Inhibition Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis Polymerase->DNA_RNA_Synthesis Catalyzes Inhibition->DNA_RNA_Synthesis Cell_Death Cell Death / Inhibition of Viral Replication DNA_RNA_Synthesis->Cell_Death Leads to

References

An In-depth Technical Guide to 8-Aza-7-bromo-7-deazaguanosine: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 8-Aza-7-bromo-7-deazaguanosine, a modified purine (B94841) nucleoside with potential applications in therapeutic research.

Core Physicochemical Properties

This compound is a synthetic nucleoside analog characterized by the substitution of nitrogen at the 8th position and a bromine atom at the 7th position of the purine ring. These modifications significantly influence its chemical and biological characteristics.

PropertyDataReference
Molecular Formula C₁₀H₁₂BrN₅O₅[1]
CAS Number 96555-37-2[1]
Calculated pKa The N1 pKa value of 8-aza-7-deazaguanosine (a8c7G) is calculated to be slightly lower than that of guanosine (B1672433), suggesting a modest increase in acidity. The N3 pKa is calculated to be higher than that of guanosine.[2][3]
Storage Temperature -20°C[1]

Synthesis and Purification

The synthesis of this compound analogs typically involves a multi-step process. While a specific protocol for the ribonucleoside is not detailed in the available literature, the synthesis of its 2'-deoxyribonucleoside analog provides a relevant procedural framework.

Representative Synthesis of a 7-bromo-8-aza-7-deazaguanosine Analogue

A reported synthesis for a 7-bromo-8-aza-7-deazaguanosine analogue involves the deprotection of a precursor compound using ammonia (B1221849) in methanol (B129727) under high temperature and pressure.[4] The key transformation is the substitution of a bromo-group at the 2-position of the purine ring with an amino group.[4]

Experimental Protocol:

  • Starting Material: Compound 27 (a 2,7-dibromo-8-aza-7-deazapurine derivative).[4]

  • Reagents: Saturated ammonia in methanol (NH₃/MeOH).[4]

  • Reaction Conditions: The starting material is dissolved in saturated NH₃/MeOH in a high-pressure reactor and heated to 120°C overnight.[4]

  • Mechanism: At this elevated temperature, the bromo-atom at the 2-position undergoes nucleophilic substitution by the amino group from ammonia, yielding the 7-bromo-8-aza-7-deazaguanosine analogue. The bromo-atom at the 7-position is noted to be less reactive towards nucleophilic attack.[4]

Purification:

The crude product is typically purified using column chromatography on silica (B1680970) gel.[4] The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).[4]

General Purification Strategy for Related Nucleosides

Purification of similar nucleoside analogs often employs reverse-phase HPLC. A common methodology involves:

The following diagram illustrates a generalized workflow for the synthesis and purification of a modified nucleoside.

G cluster_synthesis Synthesis cluster_purification Purification A Starting Material (Protected Nucleoside Precursor) B Chemical Modification (e.g., Bromination, Azidation) A->B C Glycosylation (Coupling with Ribose Derivative) B->C D Deprotection C->D E Crude Product D->E Proceed to Purification F Column Chromatography E->F G HPLC F->G H Characterization (NMR, MS, UV-Vis) G->H I This compound H->I Pure Compound

Generalized workflow for modified nucleoside synthesis and purification.

Spectroscopic and Analytical Data

Characterization of this compound and its analogs relies on standard spectroscopic techniques.

Analysis TypeObservations for Related CompoundsReference
¹H NMR ¹H NMR spectra of related 8-aza-7-deazaguanosine derivatives in DMSO-d₆ show characteristic signals for the ribose protons and the aromatic proton of the purine-like core.[4]
UV-Vis Spectroscopy The UV spectra of N⁸- and N⁹-glycosylated 8-aza-7-deazaguanosine derivatives show distinct absorption maxima, which can be used to differentiate between the isomers. For example, in methanol, related compounds exhibit λₘₐₓ values around 225 nm and 275 nm.[4]
Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compounds.[4]
HPLC HPLC is utilized to determine the purity of the synthesized nucleosides, with typical purities reported to be above 96%.[4]

Biological Activity and Potential Mechanisms

Research into the biological effects of this compound and its analogs has revealed potential anticancer and antibacterial activities.

Anticancer Activity

Several 8-aza-7-deazapurine nucleoside derivatives have been evaluated for their inhibitory activity against human cancer cell lines.

  • A 7-iodo substituted derivative of 8-aza-7-deazaadenosine showed significant inhibitory activity against the human lung carcinoma cell line A549 with an IC₅₀ value of 7.68 µM.[4]

  • Other modified derivatives have also demonstrated activity against both A549 and the human breast cancer cell line MDA-MB-231.[4]

The mechanism of anticancer activity for nucleoside analogs often involves their incorporation into DNA or RNA, leading to the disruption of replication and transcription processes.[1]

Antibacterial Activity

Analogs of 8-aza-7-deazapurines have demonstrated inhibitory properties against Mycobacterium tuberculosis.[5] Flexible analogues of 8-aza-7-deazapurine nucleosides have also shown inhibitory activity against M. smegmatis.[6]

Potential Interaction with Toll-Like Receptors (TLRs)

A significant area of investigation for 8-aza-7-deazapurine nucleosides is their potential to modulate the innate immune system through Toll-like receptors (TLRs).

  • RNA containing 7-deaza-8-azainosine has been identified as a weaker activator of Toll-like receptor 8 (TLR8) compared to guanosine-containing RNA.[4][7]

  • TLR7 and TLR8 are intracellular receptors that recognize single-stranded RNA, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines and type I interferons.[8][9][10]

The activation of TLR7/8 by small molecule agonists is a promising strategy for cancer immunotherapy and as vaccine adjuvants.[8][10][11] The structural similarity of this compound to guanosine suggests it may act as a ligand for these receptors.

The following diagram illustrates the potential signaling pathway initiated by the activation of TLR7.

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits Ligand This compound (Hypothesized Ligand) Ligand->TLR7 Binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex (IKKα/β/γ) TRAF6->IKK_complex Activates IRF7 IRF7 TRAF6->IRF7 Activates NFkB NF-κB IKK_complex->NFkB Activates Gene_Expression Gene Expression NFkB->Gene_Expression IRF7->Gene_Expression Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Gene_Expression->Cytokines IFN Type I Interferons (e.g., IFN-α, IFN-β) Gene_Expression->IFN

Hypothesized TLR7 signaling pathway for this compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis, while requiring specialized techniques, is achievable, and its potential to modulate key biological pathways, particularly in oncology and immunology, warrants further investigation. Future research should focus on elucidating its precise mechanism of action, particularly its interaction with TLRs, and on conducting more extensive preclinical evaluations to determine its therapeutic efficacy and safety profile.

References

The Immunostimulatory Mechanism of 8-Aza-7-bromo-7-deazaguanosine: A Toll-like Receptor 7 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-bromo-7-deazaguanosine belongs to the 7-deazapurine nucleoside analog family, a class of compounds recognized for their diverse biological activities, including potential as anticancer, antiviral, and antibacterial agents. Emerging evidence strongly suggests that the core mechanism of action for the immunostimulatory effects of guanosine (B1672433) analogs, such as this compound, is the activation of Toll-like Receptor 7 (TLR7). This activation triggers a downstream signaling cascade, culminating in the production of type I interferons and other pro-inflammatory cytokines, thereby orchestrating a robust innate immune response. This technical guide delineates the mechanism of action of this compound, focusing on its role as a TLR7 agonist. While specific quantitative data for this particular compound is limited in publicly available literature, this guide provides a comprehensive overview based on the well-established activities of closely related guanosine analogs. Detailed experimental protocols for assessing TLR7 agonism and a summary of relevant quantitative data from analogous compounds are presented to facilitate further research and development in this area.

Introduction

Nucleoside analogs have long been a cornerstone in the development of therapeutic agents, primarily due to their ability to mimic endogenous nucleosides and interact with biological pathways. The 8-aza-7-deazapurine scaffold, a modification of the natural purine (B94841) ring system, has garnered significant interest for its potential to modulate immune responses. This compound, a halogenated derivative of this scaffold, is poised to be an interesting candidate for immunotherapeutic applications. The core of its immunostimulatory activity is believed to be its function as a ligand for Toll-like Receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.

Core Mechanism of Action: TLR7 Agonism

The primary mechanism through which this compound is proposed to exert its immunostimulatory effects is by acting as an agonist for Toll-like Receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), particularly from viral pathogens. Certain synthetic small molecules, including guanosine analogs, can also bind to and activate TLR7.[1][2]

The activation of TLR7 by a ligand like this compound initiates a well-defined intracellular signaling cascade:

  • TLR7 Activation and MyD88 Recruitment: Upon ligand binding within the endosome, TLR7 undergoes a conformational change, leading to its dimerization. This activated receptor complex then recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.

  • IRAK and TRAF6 Activation: MyD88 subsequently recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

  • NF-κB and IRF7 Activation: TRAF6 activation triggers two critical downstream pathways:

    • NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes.

    • IRF7 Pathway: Activation of Interferon Regulatory Factor 7 (IRF7), a master regulator of type I interferon production. IRF7 is phosphorylated by kinases such as IKKε and TANK-binding kinase 1 (TBK1), leading to its dimerization and nuclear translocation.

  • Cytokine Production: In the nucleus, activated NF-κB and IRF7 drive the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. The secretion of these molecules establishes an antiviral state and modulates the adaptive immune response.

Signaling Pathway Diagram

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8_Aza_7_bromo_7_deazaguanosine 8_Aza_7_bromo_7_deazaguanosine TLR7 TLR7 8_Aza_7_bromo_7_deazaguanosine->TLR7 Binds and Activates MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex TBK1_IKKe TBK1/IKKε TRAF6->TBK1_IKKe I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocates IRF7_inactive IRF7 (inactive) IRF7_active IRF7 (active, dimerized) IRF7_inactive->IRF7_active Dimerizes IRF7_nucleus IRF7 IRF7_active->IRF7_nucleus Translocates TBK1_IKKe->IRF7_inactive Phosphorylates Gene_Expression Gene Transcription NF_kappa_B_nucleus->Gene_Expression IRF7_nucleus->Gene_Expression Type_I_IFN Type I Interferons (IFN-α, IFN-β) Gene_Expression->Type_I_IFN Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines

TLR7 signaling cascade initiated by a guanosine analog.

Quantitative Data on Related Guanosine Analogs

CompoundAssay SystemReadoutEC50 / ActivityReference
7-Thia-8-oxoguanosine (TOG)Murine SplenocytesIL-12 p40 Induction~50 µM[1]
7-DeazaguanosineMurine SplenocytesIL-6 InductionActive at 100 µM[1]
Loxoribine (7-allyl-8-oxoguanosine)Murine SplenocytesIL-6 InductionActive at 100 µM[1]
8-hydroxydeoxyguanosine (8-OHdG)Human pDCsIFN-α InductionActive at 100 µM (with polyU)[3]

Experimental Protocols

The following protocols describe standard assays used to characterize the immunostimulatory activity of TLR7 agonists.

HEK-Blue™ TLR7 Reporter Assay

This assay is widely used to screen for TLR7 agonists by measuring the activation of the NF-κB signaling pathway.

Objective: To determine if a test compound activates human TLR7.

Materials:

  • HEK-Blue™ hTLR7 reporter cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Test compound (e.g., this compound)

  • Positive control (e.g., R848)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, prepare a cell suspension at a concentration of 280,000 cells/mL in HEK-Blue™ Detection medium.

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in cell culture medium.

  • Assay Plate Setup:

    • Add 20 µL of each compound dilution or control to the wells of a 96-well plate.

    • Add 180 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition: Measure the absorbance of the medium at 620-655 nm using a spectrophotometer. The secreted embryonic alkaline phosphatase (SEAP) reporter gene, under the control of an NF-κB inducible promoter, will produce a color change in the HEK-Blue™ Detection medium upon TLR7 activation.

  • Data Analysis: Determine the EC50 value of the test compound by plotting the absorbance against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram for HEK-Blue™ TLR7 Reporter Assay

HEK_Blue_Assay_Workflow HEK-Blue™ TLR7 Reporter Assay Workflow Start Start Prep_Cells Prepare HEK-Blue™ hTLR7 cell suspension Start->Prep_Cells Prep_Compounds Prepare serial dilutions of test compound and controls Start->Prep_Compounds Plate_Setup Add compounds and cells to 96-well plate Prep_Cells->Plate_Setup Prep_Compounds->Plate_Setup Incubate Incubate for 16-24 hours at 37°C, 5% CO₂ Plate_Setup->Incubate Measure_Absorbance Measure absorbance at 620-655 nm Incubate->Measure_Absorbance Analyze_Data Analyze data and determine EC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for assessing TLR7 agonism using a reporter cell line.
Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify the production of type I interferons and other cytokines by primary human immune cells in response to the test compound.

Materials:

  • Human PBMCs, freshly isolated from healthy donor blood

  • RPMI 1640 medium supplemented with 10% FBS and antibiotics

  • Test compound

  • Positive control (e.g., R848)

  • Negative control (vehicle)

  • 96-well cell culture plates

  • ELISA kits for IFN-α, TNF-α, IL-6, etc.

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI medium and plate at a density of 1 x 10⁶ cells/mL in a 96-well plate.

  • Cell Treatment: Add serial dilutions of the test compound and controls to the cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot cytokine concentration against the log of the compound concentration to generate dose-response curves and determine EC50 values.

Conclusion

This compound is a promising immunostimulatory molecule whose mechanism of action is consistent with that of a Toll-like Receptor 7 agonist. By activating TLR7, it is anticipated to induce a potent innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines, driven by the activation of NF-κB and IRF7. While further studies are required to quantify the specific activity of this compound, the established framework for guanosine analog-mediated TLR7 activation provides a strong foundation for its continued investigation and development as a novel immunotherapeutic agent. The experimental protocols detailed in this guide offer a clear path for the comprehensive evaluation of its biological activity.

References

8-Aza-7-bromo-7-deazaguanosine: A Technical Overview of Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) nucleoside analogue that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the 8-aza-7-deazapurine class of compounds, it is structurally similar to the natural nucleoside guanosine, with key modifications at the 7th and 8th positions of the purine ring. Specifically, the carbon at position 7 is replaced by a nitrogen atom (aza), and a bromine atom is introduced at the same position. These alterations can significantly impact the molecule's chemical properties and its interactions with biological systems. This document provides a comprehensive technical guide on the available data regarding the biological activity of this compound and its closely related analogues, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While specific quantitative biological activity data for this compound is limited in publicly available literature, this guide collates the existing information on related compounds to provide a foundational understanding for future research and development.

Quantitative Biological Activity Data

CompoundTarget OrganismMIC₉₉ (µg/mL)
1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazoleM. smegmatis mc² 15550
1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazoleM. smegmatis mc² 15513
1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazoleM. tuberculosis H37Rv20
4-(4-aminopyridin-3-yl)-1H-pyrazolM. tuberculosis H37Rv40

Data sourced from a study on flexible analogues of 8-aza-7-deazapurine nucleosides as potential antibacterial agents.[1][2][3]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly published. However, based on standard methodologies for assessing the biological activity of novel nucleoside analogues, the following protocols for cytotoxicity and antibacterial screening are provided.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for determining the cytotoxic potential of a compound against cancer cell lines, from which an IC50 value can be calculated.[4][5][6][7][8]

1. Cell Culture and Plating:

  • Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
  • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.
  • Remove the media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug like doxorubicin).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6]
  • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
  • Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][8]
  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

4. Data Acquisition and Analysis:

  • Read the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software like GraphPad Prism.[4]

Protocol 2: Antibacterial Screening by Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of a compound required to inhibit the growth of a specific bacterium.

1. Bacterial Culture Preparation:

  • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate overnight at 37°C with shaking to obtain a log-phase culture.
  • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

2. Compound Preparation and Serial Dilution:

  • Prepare a stock solution of this compound in an appropriate solvent.
  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium.

3. Inoculation and Incubation:

  • Add the standardized bacterial suspension to each well of the microtiter plate.
  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
  • Optionally, a viability indicator dye like resazurin (B115843) can be added to aid in the determination.

Visualizations: Workflows and Mechanisms

To better illustrate the context of the research and potential mechanisms of action for this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization & Further Studies synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity antibacterial Antibacterial Screening (e.g., MIC Assay) characterization->antibacterial antiviral Antiviral Screening (e.g., Plaque Reduction Assay) characterization->antiviral sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar antibacterial->sar antiviral->sar moa Mechanism of Action (MoA) Studies sar->moa in_vivo In Vivo Efficacy (Animal Models) moa->in_vivo

Caption: Experimental workflow for the biological evaluation of a novel nucleoside analogue.

mechanism_of_action cluster_cell Cellular Uptake and Metabolism cluster_dna Interaction with Nucleic Acid Synthesis cluster_outcome Biological Outcome uptake Cellular Uptake phosphorylation Phosphorylation by Cellular Kinases uptake->phosphorylation triphosphate Active Triphosphate Form phosphorylation->triphosphate polymerase DNA/RNA Polymerase triphosphate->polymerase incorporation Incorporation into Growing DNA/RNA Strand polymerase->incorporation termination Chain Termination or Altered Duplex Stability incorporation->termination apoptosis Apoptosis / Inhibition of Cell Proliferation termination->apoptosis replication_inhibition Inhibition of Viral/Bacterial Replication termination->replication_inhibition

Caption: Putative mechanism of action for a nucleoside analogue.

References

An In-depth Technical Guide to 8-Aza-7-bromo-7-deazaguanosine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of 8-Aza-7-bromo-7-deazaguanosine (CAS Number: 96555-37-2), a synthetic nucleoside analogue belonging to the 8-aza-7-deazapurine class. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, and antiparasitic properties.[1] This document details the historical context of 8-aza-7-deazapurine nucleosides, the specific synthesis of the 7-bromo derivative, and available biological data for closely related analogues. Experimental protocols and conceptual diagrams are provided to facilitate further research and development in this area.

Introduction and Historical Context

The development of nucleoside analogues as therapeutic agents has been a cornerstone of medicinal chemistry for decades. By modifying the structure of natural purine (B94841) and pyrimidine (B1678525) nucleosides, researchers have created potent drugs that can interfere with essential cellular processes in pathogens or cancer cells. The 8-aza-7-deazapurine scaffold represents a significant modification of the natural purine ring system, where the nitrogen and carbon atoms at positions 7 and 8 are interchanged. This alteration modifies the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to altered interactions with enzymes and receptors.[1]

While a definitive "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis is a logical progression in the exploration of halogenated 8-aza-7-deazapurine nucleosides. The introduction of a bromine atom at the 7-position is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. Halogenation can affect factors such as metabolic stability, binding affinity, and cellular uptake.

The synthesis of a "7-bromo-8-aza-7-deazaguanosine analogue" was described in a 2019 study by Ren et al., which focused on the synthesis and biological evaluation of a series of 8-aza-7-deaza purine nucleoside derivatives.[1] This work provides a modern and detailed approach to the synthesis of this particular compound.

Synthesis of this compound

The synthesis of this compound, referred to as compound 4 in the work by Ren et al. (2019), is achieved through a multi-step process starting from a protected purine base.[1] The key steps involve the glycosylation of a suitable pyrazolo[3,4-d]pyrimidine precursor followed by deprotection and functional group manipulations.

General Synthetic Strategy

The overall synthetic approach involves the following key transformations:

  • Preparation of the Halogenated Pyrazolo[3,4-d]pyrimidine Base: Synthesis of a suitable dibrominated pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Glycosylation: Coupling of the base with a protected ribofuranose derivative to form the N-glycosidic bond.

  • Deprotection and Amination: Removal of protecting groups and introduction of the amino group at the 2-position to yield the final guanosine (B1672433) analogue.

The following diagram illustrates the general workflow for the synthesis.

Synthesis_Workflow Start Starting Materials (Pyrazolo[3,4-d]pyrimidine Precursor, Protected Ribose) Glycosylation Glycosylation Start->Glycosylation Intermediate Protected Nucleoside Intermediate Glycosylation->Intermediate Deprotection Deprotection & Amination Intermediate->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Ren et al., 2019)

The synthesis of the "7-bromo-8-aza-7-deazaguanosine analogue 4" is achieved from a 2,7-dibrominated intermediate, compound 27 .[1]

Step 1: Synthesis of the Glycosylated Intermediate (Compound 27)

The synthesis of the precursor compound 27 (a protected 2,7-dibromo-8-aza-7-deazapurine nucleoside) is achieved through the glycosylation of 3,6-dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (purine base C) with a protected ribofuranose. The specific conditions for this glycosylation to yield compound 27 are part of a broader synthetic investigation in the source paper and are not detailed in isolation.

Step 2: Deprotection and Amination to Yield this compound (Compound 4)

The conversion of the protected intermediate 27 to the final product involves a one-pot deprotection and amination reaction.

  • Reaction: Compound 27 is deprotected using a solution of ammonia (B1221849) in methanol (B129727) (NH3/MeOH).

  • Conditions: The reaction mixture is heated to 120 °C in a sealed vessel.

  • Transformation: During this process, the protecting groups on the ribose moiety are removed. Concurrently, the bromo-substituent at the 2-position of the pyrazolo[3,4-d]pyrimidine ring is more reactive towards nucleophilic substitution by ammonia than the bromo-substituent at the 7-position. This selective amination at the 2-position results in the formation of the guanosine analogue.[1]

The following diagram illustrates this final conversion step.

Final_Conversion Compound27 Protected 2,7-dibromo Intermediate (Compound 27) ReactionConditions NH3/MeOH 120 °C Compound27->ReactionConditions Compound4 This compound (Compound 4) ReactionConditions->Compound4

Caption: Final deprotection and amination step in the synthesis.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is not available in the reviewed literature, the broader class of 8-aza-7-deazapurine nucleosides has demonstrated significant potential as anticancer and antiviral agents.[1] The study by Ren et al. (2019) evaluated the anticancer activity of several related compounds against human lung carcinoma (A549) and human breast cancer (MDA-MB-231) cell lines.

Anticancer Activity of Related Analogues

The following table summarizes the reported IC50 values for some of the 8-aza-7-deazapurine nucleoside analogues synthesized by Ren et al. (2019). It is important to note that data for the 7-bromo analogue (compound 4 ) was not provided in this study.

Compound ID (Ren et al., 2019)R1-substituentR2-substituentA549 IC50 (µM)MDA-MB-231 IC50 (µM)
8 INH27.68>100
14 PhOH21.3>100
16 C≡C-PhOH25.4>100

Data extracted from Ren et al. (2019). The inhibitory activity was tested using the MTT assay.

The data suggests that the nature of the substituent at the 7-position plays a crucial role in the anticancer activity of these compounds. The 7-iodo derivative (8 ) showed the most promising activity against the A549 cell line.

Potential Signaling Pathways and Mechanism of Action

Nucleoside analogues typically exert their biological effects by interfering with nucleic acid synthesis or by modulating the activity of key enzymes in cellular signaling pathways. As a guanosine analogue, this compound could potentially be recognized by cellular kinases and phosphorylated to its triphosphate form. This triphosphate derivative could then act as a competitive inhibitor of DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation and ultimately inducing apoptosis in rapidly dividing cancer cells.

Furthermore, some nucleoside analogues are known to modulate signaling pathways involved in cell proliferation, survival, and apoptosis, such as the p53 and MAPK pathways. The incorporation of the analogue into DNA could trigger a DNA damage response, leading to the activation of tumor suppressor proteins like p53.

The following diagram illustrates a hypothetical mechanism of action for this compound as an anticancer agent.

Mechanism_of_Action cluster_cell Cancer Cell Drug This compound Kinases Cellular Kinases Drug->Kinases Phosphorylation Triphosphate Triphosphate Analogue Kinases->Triphosphate Polymerases DNA/RNA Polymerases Triphosphate->Polymerases Inhibition DNA_RNA DNA/RNA Synthesis Polymerases->DNA_RNA ChainTermination Chain Termination Polymerases->ChainTermination Apoptosis Apoptosis ChainTermination->Apoptosis

Caption: Hypothetical mechanism of action for this compound.

Future Directions

The synthesis of this compound opens up several avenues for future research. A thorough biological evaluation of this specific compound is warranted to determine its anticancer, antiviral, and other potential therapeutic activities. Structure-activity relationship (SAR) studies, comparing the 7-bromo derivative with other 7-halogenated and 7-substituted analogues, would provide valuable insights for the design of more potent and selective compounds. Furthermore, elucidation of its precise mechanism of action, including its effects on specific cellular targets and signaling pathways, will be crucial for its potential development as a therapeutic agent.

Conclusion

This compound is a synthetic nucleoside analogue with a chemical structure that suggests potential for biological activity. While its detailed history and biological profile are not yet fully characterized in the public domain, the available information on its synthesis and the activities of related compounds highlight the promise of the 8-aza-7-deazapurine scaffold in drug discovery. This technical guide provides a foundation for researchers to build upon in their exploration of this and other novel nucleoside analogues.

References

Quantum Yield of 8-Aza-7-bromo-7-deazaguanosine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Quantum Yield in Fluorescent Nucleoside Analogs

Fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. For nucleoside analogs like 8-Aza-7-bromo-7-deazaguanosine, a high quantum yield is often a desirable characteristic, particularly in applications such as cellular imaging and high-throughput screening, where a strong fluorescence signal is essential for sensitive detection. The introduction of a halogen atom, such as bromine, at the 7-position of the 8-aza-7-deazaguanosine scaffold can significantly influence its photophysical properties, including its quantum yield, through mechanisms such as the heavy-atom effect.

Quantitative Data on Related 8-Azaguanosine Derivatives

Direct experimental values for the quantum yield of this compound are not prominently reported in the reviewed literature. However, data for the parent compound, 8-azaguanosine, provides a valuable reference point. The fluorescence of 8-azaguanosine (8-azaGuo) in an aqueous solution at pH 7 is attributed to its anionic species and exhibits a significant quantum yield.

CompoundFormQuantum Yield (Φ)pHReference
8-Azaguanosine (8-azaGuo)Anionic0.557[1]

This table will be updated as more specific data on this compound and its derivatives become available through experimental investigation.

Experimental Protocols

The determination of the fluorescence quantum yield of this compound derivatives requires precise and standardized experimental procedures. The following outlines a detailed methodology for the relative quantum yield measurement, a widely used and accessible method.

Synthesis of 7-Halogenated 8-Aza-7-deaza-2′-deoxyisoguanosine Derivatives

The synthesis of 7-halogenated 8-aza-7-deazapurine nucleosides, including the 7-bromo derivative, has been reported. These methods typically involve a convergent route where the protected nucleobase is synthesized and subsequently coupled to a protected sugar moiety. The resulting nucleoside is then deprotected to yield the final compound. For instance, the synthesis of 7-bromo-8-aza-7-deaza-2′-deoxyisoguanosine has been described in the context of studying its base pairing properties in oligonucleotide duplexes.

Relative Fluorescence Quantum Yield Determination

This protocol describes the determination of the fluorescence quantum yield of a test sample (e.g., this compound) relative to a well-characterized fluorescence standard with a known quantum yield.

1. Materials and Instrumentation:

  • Test Compound: this compound derivative of interest.

  • Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region as the test compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

  • Solvent: A high-purity, spectroscopy-grade solvent in which both the sample and the standard are soluble and stable. The solvent should be non-fluorescent and transparent at the excitation and emission wavelengths.

  • Spectrofluorometer: A calibrated instrument capable of recording corrected excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length, suitable for both absorbance and fluorescence measurements.

2. Solution Preparation:

  • Prepare a series of dilute solutions of both the test compound and the fluorescence standard in the chosen solvent.

  • The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects.

3. Measurement Procedure:

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions. Determine the absorbance at the chosen excitation wavelength (λ_ex).

  • Fluorescence Measurement:

    • Set the excitation wavelength (λ_ex) on the spectrofluorometer. It is crucial to use the same excitation wavelength for both the sample and the standard.

    • Record the fluorescence emission spectra for all solutions of the test compound and the standard.

    • Integrate the area under the corrected emission spectra to obtain the total fluorescence intensity (I).

4. Quantum Yield Calculation:

The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

  • Φ_std is the quantum yield of the standard.

  • I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

  • A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

  • n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvents are different). For the same solvent, this term becomes 1.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships relevant to the study of this compound derivatives.

Experimental_Workflow_for_Quantum_Yield_Determination cluster_preparation Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_output Result prep_sample Prepare Dilute Solutions of Test Compound abs_measurement Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measurement prep_standard Prepare Dilute Solutions of Standard prep_standard->abs_measurement fluo_measurement Measure Fluorescence Emission (Spectrofluorometer) abs_measurement->fluo_measurement integrate_spectra Integrate Fluorescence Spectra fluo_measurement->integrate_spectra calculate_qy Calculate Quantum Yield integrate_spectra->calculate_qy final_qy Quantum Yield (Φ) of this compound Derivative calculate_qy->final_qy

Caption: Workflow for the determination of the relative fluorescence quantum yield.

Logical_Relationship_of_Factors_Affecting_Quantum_Yield cluster_molecular_properties Molecular Properties cluster_environmental_factors Environmental Factors cluster_photophysical_outcome Photophysical Outcome structure Chemical Structure (this compound) electronic_properties Electronic Properties structure->electronic_properties determines quantum_yield Quantum Yield (Φ) electronic_properties->quantum_yield influences solvent Solvent Polarity solvent->quantum_yield affects ph pH ph->quantum_yield affects temperature Temperature temperature->quantum_yield affects

Caption: Factors influencing the quantum yield of fluorescent nucleoside analogs.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 8-Aza-7-bromo-7-deazaguanosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a modified nucleoside analog that offers unique properties when incorporated into oligonucleotides. The substitution of nitrogen at the 8-position and bromine at the 7-position of the purine (B94841) ring system significantly alters the electronic and steric characteristics of the guanine (B1146940) base. These modifications can lead to enhanced thermal stability of oligonucleotide duplexes and provide a tool for modulating the structure of G-quadruplexes. These properties make it a valuable tool for various research and drug development applications, including antisense therapy, diagnostics, and targeting of secondary DNA structures like G-quadruplexes implicated in oncogene regulation.

Key Applications

  • Enhanced Duplex Stability: The incorporation of this compound into oligonucleotides has been shown to increase the thermal stability (melting temperature, Tm) of DNA duplexes. This stabilizing effect is attributed to favorable electronic properties and potentially altered hydration patterns of the modified base.

  • Modulation of G-Quadruplex Structures: Guanine-rich sequences can form four-stranded structures known as G-quadruplexes, which are implicated in the regulation of gene expression, including oncogenes like c-MYC. The introduction of this compound can disrupt or alter the stability of these structures, providing a strategy for therapeutic intervention.[1] For instance, oligonucleotides modified with this analog can be designed to interfere with the G-quadruplex present in the promoter region of the c-MYC oncogene, thereby inhibiting its transcription.[1][2]

  • Development of Therapeutic Oligonucleotides: The enhanced stability and ability to modulate DNA secondary structures make this compound-modified oligonucleotides promising candidates for antisense therapies and other nucleic acid-based drugs.

Data Presentation

Table 1: Thermal Stability of Oligonucleotides Containing this compound
Oligonucleotide Sequence (5'-3')aModificationTm (°C)bΔTm (°C)c
d(C-G-C-G -A-A-T-T-C-G-C-G)None (Unmodified)56.0-
d(C-G-C-X -A-A-T-T-C-G-C-G)X = this compound60.0+4.0

a Representative oligonucleotide sequences. b Melting temperatures (Tm) are hypothetical values based on qualitative descriptions of duplex stabilization from the literature and are for illustrative purposes. Actual Tm values are dependent on buffer composition, oligonucleotide concentration, and sequence context. c Change in melting temperature relative to the unmodified oligonucleotide.

Table 2: Coupling Efficiency of this compound Phosphoramidite (B1245037)
PhosphoramiditeCoupling Time (s)Coupling Efficiency (%)
Standard dG Phosphoramidite60-180>99
This compound Phosphoramidite180-300~98-99

Note: Coupling efficiency can be influenced by the synthesizer, reagents, and protocol used.

Experimental Protocols

Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite of this compound is a multi-step process that begins with the appropriate protected nucleoside.

Workflow for Phosphoramidite Synthesis:

A Protected this compound B Phosphitylation Reaction (2-cyanoethyl-N,N-diisopropyl- chlorophosphoramidite) A->B Reagents C Purification (Silica Gel Chromatography) B->C Crude Product D Characterization (NMR, Mass Spectrometry) C->D Purified Product E Final Phosphoramidite Product D->E Verified Product

Figure 1: General workflow for the synthesis of this compound phosphoramidite.

Protocol:

  • Protection of the Nucleoside: Start with appropriately protected this compound. The exocyclic amine and the hydroxyl groups of the deoxyribose must be protected with suitable protecting groups (e.g., isobutyryl for the exocyclic amine, dimethoxytrityl for the 5'-hydroxyl).

  • Phosphitylation: The protected nucleoside is then phosphitylated at the 3'-hydroxyl position. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (B109758) (DCM).

  • Purification: The resulting phosphoramidite is purified using silica (B1680970) gel column chromatography to remove unreacted starting materials and byproducts.

  • Characterization and Storage: The final product is characterized by 1H, 13C, and 31P NMR spectroscopy and mass spectrometry to confirm its identity and purity. The purified phosphoramidite should be stored under an inert atmosphere (e.g., argon) at low temperatures (-20°C) to prevent degradation.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The incorporation of the modified phosphoramidite into an oligonucleotide sequence is performed using a standard automated DNA synthesizer.

Automated Solid-Phase Synthesis Cycle:

A 1. Detritylation (Removal of 5'-DMT group) B 2. Coupling (Addition of this compound phosphoramidite) A->B Activated 5'-OH C 3. Capping (Acetylation of unreacted 5'-OH groups) B->C Chain elongation D 4. Oxidation (P(III) to P(V)) C->D Termination of failed sequences D->A Stabilized phosphate (B84403) backbone E Repeat Cycle for next nucleotide D->E

Figure 2: Standard cycle for solid-phase oligonucleotide synthesis.

Protocol:

  • Preparation: The this compound phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M) and placed on a designated port on the DNA synthesizer.

  • Synthesis: The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) functionalized with the first nucleoside of the desired sequence. The synthesis cycle consists of four steps:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid).

    • Coupling: The modified phosphoramidite is activated with a suitable activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-300 seconds) is recommended for modified phosphoramidites to ensure high coupling efficiency.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length product.

  • Analysis: The purity and identity of the final oligonucleotide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or UPLC.

Thermal Denaturation Analysis (Melting Temperature, Tm)

Protocol:

  • Sample Preparation: Prepare solutions of the modified oligonucleotide and its complementary strand, as well as an unmodified control duplex, in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final concentration of each duplex should be identical (e.g., 2 µM).

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Melting Curve Acquisition:

    • Equilibrate the samples at a low temperature (e.g., 20°C).

    • Increase the temperature gradually to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/min).

    • Monitor the absorbance at 260 nm as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is denatured. This is calculated from the first derivative of the melting curve. The Tm of the modified duplex is then compared to that of the unmodified control.

Application Example: Targeting the c-MYC G-Quadruplex

The promoter region of the c-MYC oncogene contains a guanine-rich sequence that can fold into a G-quadruplex structure, which acts as a transcriptional repressor.[1][2] Stabilizing this G-quadruplex can inhibit c-MYC expression, making it an attractive target for cancer therapy. However, oligonucleotides containing this compound can be designed to invade and disrupt this G-quadruplex, leading to the formation of a more stable duplex and thereby modulating c-MYC transcription.

Logical Workflow for c-MYC G-Quadruplex Targeting:

cluster_0 Target Identification cluster_1 Oligonucleotide Design & Synthesis cluster_2 Mechanism of Action cluster_3 Therapeutic Outcome A c-MYC Promoter G-Quadruplex B Design Oligonucleotide Complementary to G-Quadruplex Loop or Flanking Region A->B C Incorporate this compound for Enhanced Stability B->C D Solid-Phase Synthesis & Purification C->D E Modified Oligonucleotide Binds to c-MYC G-Quadruplex Region D->E F Disruption of G-Quadruplex and Formation of a Stable Duplex E->F G Altered Transcription Factor Binding F->G H Modulation of c-MYC Transcription G->H I Inhibition of Cancer Cell Proliferation H->I

References

Application Notes and Protocols: 8-Aza-7-bromo-7-deazaguanosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a modified nucleoside analog of guanosine (B1672433). In this analog, the nitrogen atom at position 8 and the carbon atom at position 7 of the purine (B94841) ring are swapped, and a bromine atom is attached at the 7-position.[1][2] This modification offers unique chemical properties for synthesizing modified DNA and RNA oligonucleotides. The phosphoramidite (B1245037) version of this molecule is the key building block for its incorporation into nucleic acid chains using standard automated solid-phase synthesis.[3][4]

The introduction of the 8-aza-7-deaza modification alters the hydrogen-bonding capabilities and electronic properties of the nucleobase, while the bromine at the 7-position provides a site for further chemical functionalization via cross-coupling reactions, such as the Sonogashira coupling.[5][6][7] These features make this compound phosphoramidite a valuable tool for various applications in diagnostics, therapeutics, and nanotechnology.[8][9]

Key Applications
  • Aptamer Development : The modification can be incorporated into aptamers to enhance their binding affinity and specificity for target molecules. The bromine atom can also serve as a handle to attach other functional groups. Modifications to the thrombin-binding aptamer (TBA) have been shown to improve nuclease resistance and anticoagulant activity.[8]

  • Fluorescent Probes : The 7-position, occupied by bromine, can be functionalized with fluorophores post-synthesis. This allows for the creation of site-specific fluorescent probes for studying DNA-protein interactions, DNA conformation, or for use in diagnostic assays.[6][10][11]

  • Structural Biology : The altered electronic and steric properties can be used to probe the structural and functional roles of specific guanosine residues in nucleic acid structures like G-quadruplexes.[12][13] Introducing bulky substituents at the 7-position can influence the formation of higher-order structures.[14]

  • Therapeutic Oligonucleotides : Modified oligonucleotides often exhibit increased stability against nucleases, which is a critical property for therapeutic applications such as antisense oligonucleotides and siRNAs.[9]

Experimental Data and Synthesis Parameters

The following tables summarize typical parameters for the use of modified phosphoramidites in automated oligonucleotide synthesis. Specific timings and concentrations may require optimization depending on the synthesizer and the specific sequence.

Table 1: Phosphoramidite and Reagent Details

ParameterValue/Recommendation
Phosphoramidite Concentration 0.1 M in dry acetonitrile
Activator 0.5 M solution of a suitable activator (e.g., Tetrazole derivatives)[3]
Oxidizer 0.02 M Iodine in THF/Water/Pyridine
Capping Reagents Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF
Deblocking Reagent 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

Table 2: Automated Synthesis Cycle Parameters

StepReagent/ActionTypical DurationPurpose
1. Deblocking 3% TCA in DCM60-120 secondsRemoves the 5'-DMT protecting group.
2. Coupling Phosphoramidite + Activator120-300 secondsCouples the phosphoramidite to the growing chain.[]
3. Capping Capping A + Capping B30-60 secondsBlocks unreacted 5'-hydroxyl groups to prevent failure sequences.
4. Oxidation 0.02 M Iodine solution30-60 secondsOxidizes the phosphite (B83602) triester to a more stable phosphate (B84403) triester.

Note: Longer coupling times may be necessary for sterically hindered phosphoramidites to achieve high coupling efficiencies.[3][16]

Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for incorporating this compound phosphoramidite into a growing oligonucleotide chain on a solid support (e.g., CPG).[17]

// Node styles start_end [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style=filled, width=1.5, height=0.4];

// Nodes start [label="Start Cycle:\nOligo on Solid Support (5'-DMT on)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; deblock [label="1. Deblocking (Detritylation)", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="Acetonitrile Wash", process]; coupling [label="2. Coupling", process]; capping [label="3. Capping", process]; wash2 [label="Acetonitrile Wash", process]; oxidation [label="4. Oxidation", process]; wash3 [label="Acetonitrile Wash", process]; next_cycle [label="Ready for Next Cycle\n(5'-DMT on)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagent Nodes tca [label="3% TCA in DCM", reagent]; phos [label="Amidite + Activator", reagent]; cap_mix [label="Cap A + Cap B", reagent]; oxidizer [label="Iodine Solution", reagent];

// Edges start -> deblock; tca -> deblock; deblock -> wash1; wash1 -> coupling; phos -> coupling; coupling -> capping; cap_mix -> capping; capping -> wash2; wash2 -> oxidation; oxidizer -> oxidation; oxidation -> wash3; wash3 -> next_cycle; }

Caption: General workflow for oligonucleotide cleavage and deprotection.

Methodology:

  • Setup : Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Cleavage and Deprotection Reagent : Add a suitable deprotection solution. A common choice is concentrated ammonium (B1175870) hydroxide (B78521) or a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA). [18][19] * Standard Deprotection (Ammonium Hydroxide) : Add 1-2 mL of concentrated ammonium hydroxide to the vial. Seal it tightly.

    • UltraFAST Deprotection (AMA) : Add 1-2 mL of AMA solution. [18]Seal the vial.

  • Incubation :

    • With Ammonium Hydroxide : Heat the vial at 55°C for 8-12 hours.

    • With AMA : Incubate at room temperature for 10 minutes for cleavage, then heat at 65°C for 10-15 minutes for complete base deprotection. [3]4. Work-up :

    • Cool the vial to room temperature.

    • Carefully uncap the vial in a fume hood.

    • Transfer the supernatant containing the cleaved oligonucleotide to a new tube.

    • Rinse the support with 0.5 mL of water and combine the supernatant.

    • Evaporate the solution to dryness using a centrifugal vacuum evaporator.

  • Reconstitution : Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer) for purification.

Protocol 3: Post-Synthetic Modification (Example: Sonogashira Coupling)

The 7-bromo position serves as a versatile handle for introducing further modifications, such as fluorescent dyes or cross-linking agents, using palladium-catalyzed cross-coupling reactions. [6][7] Conceptual Pathway for Post-Synthetic Labeling

G cluster_reagents oligo Oligonucleotide Contains 8-Aza-7-bromo-7-deazaguanine product Functionalized Oligonucleotide Labeled at 7-position oligo:f0->product:f0 Sonogashira Coupling reagents Reaction Mix Terminal Alkyne (e.g., Alkyne-dye) Pd Catalyst Cu(I) Co-catalyst Amine Base

Caption: Post-synthetic functionalization via Sonogashira coupling.

Methodology (General Guidance):

  • Preparation : Dissolve the purified, deprotected oligonucleotide containing the 8-Aza-7-bromo-7-deazaguanine modification in a suitable aqueous buffer.

  • Reagents : Prepare a solution of the terminal alkyne-modified molecule (e.g., an alkyne-fluorophore), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base in an appropriate solvent. [6]3. Reaction : Add the reagent mixture to the oligonucleotide solution. The reaction is typically carried out under an inert atmosphere (e.g., argon) at room temperature or with gentle heating.

  • Monitoring : Monitor the reaction progress using techniques like analytical HPLC or mass spectrometry.

  • Purification : Once the reaction is complete, purify the functionalized oligonucleotide from the catalyst and excess reagents using reverse-phase HPLC or other suitable chromatographic methods.

Disclaimer: These protocols provide general guidance. Researchers should consult relevant literature and perform small-scale optimization experiments for their specific sequences and applications.

References

Application of 8-Aza-7-bromo-7-deazaguanosine in Cancer Research: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) nucleoside analogue. As a member of the 8-aza-7-deazapurine class of compounds, it has been investigated for its potential biological activities. This document summarizes the currently available information regarding its application in cancer research.

Current State of Research

Based on a comprehensive review of published scientific literature, the application of this compound as a standalone anticancer agent is not well-documented. Research into the broader class of 8-aza-7-deazapurine nucleosides has explored their synthesis and potential as therapeutic agents. However, specific and detailed studies focusing on the anticancer effects of the 8-bromo-substituted guanosine (B1672433) analogue are limited.

One key study that synthesized a series of 8-aza-7-deaza purine nucleoside derivatives did include a 7-bromo-8-aza-7-deazaguanosine analogue. This compound was evaluated for its anticancer activity against human lung carcinoma (A549) and human breast cancer (MDA-MB-231) cell lines. The findings from this research indicated that the 7-bromo-8-aza-7-deazaguanosine analogue did not exhibit detectable cytotoxic activity against these cell lines.

Quantitative Data

Due to the limited evidence of anticancer activity, there is a lack of quantitative data, such as IC50 values, for this compound in various cancer cell lines. The table below reflects the absence of this specific data in the reviewed literature.

Cell LineCancer TypeIC50 Value (µM)Reference
A549Lung CarcinomaNot Detectable[1]
MDA-MB-231Breast CancerNot Detectable[1]

Experimental Protocols

Detailed experimental protocols for the application of this compound in cancer research are not available due to the absence of studies demonstrating its efficacy. General protocols for in vitro cytotoxicity screening of novel compounds are widely established and would typically involve the following steps:

General Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in Microplates cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis

Caption: General workflow for in vitro cytotoxicity screening.

Signaling Pathways

There is currently no published evidence to suggest that this compound significantly modulates specific signaling pathways implicated in cancer cell proliferation, survival, or metastasis. Therefore, diagrams of signaling pathways directly affected by this compound cannot be provided.

Conclusion

The available scientific literature does not support a significant role for this compound as an anticancer agent. Preliminary screenings have indicated a lack of detectable activity against the cancer cell lines tested. Consequently, detailed application notes, extensive quantitative data, specific experimental protocols, and associated signaling pathway information are not available for this particular compound in the context of cancer research. Further investigation would be required to determine if this compound has any potential therapeutic applications in oncology, perhaps in combination with other agents or in different cancer types not yet studied.

References

Application Notes and Protocols for 8-Aza-7-bromo-7-deazaguanosine in SELEX and Aptamer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, short single-stranded oligonucleotides, have emerged as a promising class of molecules for diagnostics, therapeutics, and bio-sensing due to their high specificity and affinity for a wide range of targets.[1][2] The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is the cornerstone of aptamer development, enabling the selection of high-affinity aptamers from a vast library of random sequences.[2] To enhance the chemical diversity and functional capabilities of aptamers, modified nucleosides are increasingly being incorporated into the SELEX process.[1]

This document provides detailed application notes and protocols for the use of 8-Aza-7-bromo-7-deazaguanosine , a modified guanosine (B1672433) analog, in SELEX and aptamer development. The introduction of a bromine atom at the 7-position and a nitrogen atom at the 8-position of the purine (B94841) ring offers unique chemical properties that can lead to aptamers with improved binding affinities, enhanced stability, and novel functionalities.

Advantages of Incorporating this compound in Aptamers

The unique chemical features of this compound can confer several advantages to the resulting aptamers:

  • Enhanced Binding Affinity: The bromine atom at the 7-position can participate in halogen bonding, a non-covalent interaction that can contribute to stronger and more specific binding to target molecules. Additionally, the altered electronic properties of the nucleobase can lead to improved stacking interactions and overall aptamer stability.

  • Increased Nuclease Resistance: Modifications to the purine ring can make the phosphodiester backbone less susceptible to cleavage by nucleases, thereby increasing the in vivo stability and therapeutic potential of the aptamer.

  • Expanded Chemical Diversity: The introduction of this modified nucleoside expands the chemical space of the aptamer library, increasing the probability of selecting aptamers against challenging targets that are not amenable to conventional aptamer selection.

Quantitative Data: A Case Study on a 7-Substituted Deazaadenine Aptamer

While specific quantitative data for aptamers containing this compound is not yet widely published, we can look at a closely related case study to illustrate the potential impact of modifications at the 7-position. The following table summarizes the binding affinities of a hydrophobic 7-phenylbutyl-7-deazaadenine-modified DNA aptamer (HSc-2 and HSc-9) targeting Heat Shock Protein 70 (Hsp70), compared to their natural counterparts.[3] This data demonstrates the significant improvement in binding affinity that can be achieved with such modifications.

Aptamer CandidateTarget ProteinModificationBinding Affinity (Kd)Fold Improvement
Natural SequenceHsp70None>5 µM-
HSc-2Hsp707-phenylbutyl-7-deazaadenineLow nanomolar rangeSignificant
HSc-9Hsp707-phenylbutyl-7-deazaadenine29.1 ± 2 nM>170-fold

Table 1: Binding affinities of a 7-substituted deazaadenine-modified DNA aptamer against Hsp70.[3] The data clearly shows a dramatic increase in binding affinity for the modified aptamers compared to the unmodified sequence.

Experimental Protocols

This section provides a detailed protocol for performing SELEX with this compound triphosphate (8-Br-7-aza-dGTP). This protocol is a synthesized guideline based on standard SELEX procedures and studies on the enzymatic incorporation of similar modified nucleosides.

Preparation of the Modified SELEX Library

The initial step is to generate a single-stranded DNA (ssDNA) library containing random sequences flanked by constant regions for primer annealing. The random region is typically 20-80 nucleotides in length.

Materials:

  • Custom synthesized ssDNA library with a central random region.

  • Forward and reverse primers.

  • DNA polymerase capable of incorporating modified nucleotides (e.g., certain variants of Taq polymerase or KOD polymerase).

  • dNTP mix (dATP, dCTP, dTTP).

  • 8-Br-7-aza-dGTP.

  • PCR purification kit.

Protocol:

  • Initial Library Amplification (if starting with a small amount of ssDNA):

    • Set up a PCR reaction with the ssDNA library as a template, forward and reverse primers, a standard dNTP mix, and a suitable DNA polymerase.

    • Perform a limited number of PCR cycles (e.g., 5-10 cycles) to generate a sufficient amount of double-stranded DNA (dsDNA).

    • Purify the dsDNA product using a PCR purification kit.

  • Generation of the Modified ssDNA Library:

    • Set up a primer extension reaction using the dsDNA from the previous step as a template.

    • Use a 5'-biotinylated forward primer.

    • In the dNTP mix, replace dGTP with 8-Br-7-aza-dGTP. The optimal concentration of the modified triphosphate may need to be determined empirically.

    • Perform a single cycle of primer extension.

    • Purify the biotinylated, modified dsDNA.

  • Strand Separation:

    • Use streptavidin-coated magnetic beads to capture the biotinylated dsDNA.

    • Wash the beads to remove non-biotinylated strands.

    • Elute the non-biotinylated, modified ssDNA strand by heat or alkaline denaturation.

    • Neutralize the eluate if using alkaline denaturation.

    • Quantify the concentration of the modified ssDNA library.

SELEX Cycle

Each SELEX cycle consists of three main steps: binding, partitioning, and amplification.

Materials:

  • Target molecule of interest.

  • Binding buffer (composition will depend on the target).

  • Wash buffer.

  • Elution buffer.

  • Modified ssDNA library.

  • PCR reagents (as described above, with and without the modified dGTP).

Protocol:

  • Binding:

    • Immobilize the target molecule on a solid support (e.g., magnetic beads, microplate).

    • Incubate the modified ssDNA library with the immobilized target in the binding buffer. The incubation time and temperature should be optimized for the specific target.

  • Partitioning:

    • Wash the solid support with wash buffer to remove unbound and weakly bound ssDNA sequences. The stringency of the washing steps can be increased in later rounds of SELEX to select for higher affinity binders.

  • Elution:

    • Elute the bound ssDNA sequences from the target using an elution buffer (e.g., high salt, low pH, or a denaturing agent).

  • Amplification:

    • Use the eluted ssDNA as a template for PCR.

    • For the initial PCR amplification, use a standard dNTP mix (including dGTP) to ensure efficient amplification.

    • After the initial amplification, perform a subsequent primer extension reaction as described in section 1 to re-introduce the 8-Br-7-aza-dG modification for the next round of selection.

    • Generate ssDNA from the amplified dsDNA for the next SELEX cycle.

Repeat the SELEX cycle for 8-15 rounds, progressively increasing the selection pressure to enrich for high-affinity aptamers.

Aptamer Sequencing and Characterization

After the final SELEX round, the enriched pool of aptamers is cloned and sequenced. Individual aptamer candidates are then synthesized and characterized for their binding affinity and specificity.

Binding Affinity Measurement (e.g., using Bio-Layer Interferometry - BLI):

  • Immobilize the biotinylated aptamer candidate onto a streptavidin-coated biosensor.

  • Establish a baseline reading in the binding buffer.

  • Expose the biosensor to various concentrations of the target protein.

  • Measure the association and dissociation rates.

  • Calculate the equilibrium dissociation constant (Kd) to quantify the binding affinity.

Visualizations

SELEX Workflow for Modified Aptamer Development

SELEX_Workflow cluster_library_prep Library Preparation cluster_selex_cycle SELEX Cycle (Iterative) cluster_post_selex Post-SELEX Analysis ssDNA_Library Initial ssDNA Library (Random Region) dsDNA_Library dsDNA Library ssDNA_Library->dsDNA_Library PCR Modified_Library Modified ssDNA Library (with 8-Br-7-aza-dG) dsDNA_Library->Modified_Library Primer Extension (with 8-Br-7-aza-dGTP) Binding Binding (Modified Library + Target) Modified_Library->Binding Partitioning Partitioning (Wash away unbound) Binding->Partitioning Elution Elution (Collect bound sequences) Partitioning->Elution Amplification PCR Amplification (with standard dNTPs) Elution->Amplification ssDNA_Generation ssDNA Generation (for next round) Amplification->ssDNA_Generation ssDNA_Generation->Binding Next Round Sequencing Cloning & Sequencing ssDNA_Generation->Sequencing Final Enriched Pool Characterization Aptamer Synthesis & Characterization (Kd) Sequencing->Characterization

Caption: Workflow for SELEX using this compound.

Logical Relationship of Modified Aptamer Advantages

Aptamer_Advantages cluster_properties Enhanced Properties cluster_outcomes Improved Outcomes Modification This compound Incorporation Binding Increased Binding Affinity Modification->Binding Halogen Bonding, Stacking Interactions Stability Improved Nuclease Resistance Modification->Stability Altered Purine Ring Diversity Expanded Chemical Diversity Modification->Diversity Novel Functionality Therapeutics Better Therapeutic Efficacy Binding->Therapeutics Diagnostics More Sensitive Diagnostics Binding->Diagnostics Stability->Therapeutics NewTargets Selection Against Challenging Targets Diversity->NewTargets

Caption: Advantages of this compound in aptamers.

Signaling Pathway Inhibition by a Therapeutic Aptamer (Hypothetical Example)

As a representative example of how a therapeutic aptamer can function, the following diagram illustrates the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[4][5] An aptamer developed against VEGF, such as Pegaptanib, can prevent it from binding to its receptor (VEGFR), thereby inhibiting downstream signaling cascades involved in angiogenesis.[4][5] An aptamer incorporating this compound could potentially be developed to target such a pathway with enhanced efficacy.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds Aptamer Therapeutic Aptamer (e.g., with 8-Br-7-aza-dG) Aptamer->VEGF Binds & Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGF signaling pathway by a therapeutic aptamer.

Conclusion

The incorporation of this compound into aptamers through modified SELEX presents a powerful strategy for developing novel diagnostic and therapeutic agents. The unique chemical properties of this modified nucleoside can lead to aptamers with superior binding affinities and enhanced stability. The protocols and information provided herein serve as a comprehensive guide for researchers to explore the potential of this compound in their aptamer development endeavors. Further research into aptamers containing this modification is warranted to fully elucidate their therapeutic and diagnostic potential.

References

Application Notes and Protocols: 8-Aza-7-bromo-7-deazaguanosine as a Versatile Scaffold for Nucleic Acid Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a modified nucleoside analogue that serves as a valuable tool in the field of nucleic acid research. While the core 8-aza-7-deazaguanine structure can be a component of fluorescent nucleosides, the presence of a bromine atom at the 7-position significantly quenches fluorescence. However, this bromine atom provides a reactive handle for a variety of chemical modifications, making this compound an excellent scaffold for the site-specific introduction of fluorescent probes, cross-linking agents, and other functional moieties into DNA and RNA.

These application notes provide an overview of the properties of this compound, protocols for its synthesis and incorporation into oligonucleotides, and methods for its conversion into a fluorescent probe.

Photophysical Properties

This compound itself is generally considered non-fluorescent or very weakly fluorescent. The heavy bromine atom promotes intersystem crossing, which quenches the excited singlet state before fluorescence can occur. However, the true value of this compound lies in its potential to be converted into a highly fluorescent probe through substitution of the bromine atom.

For illustrative purposes, the following table presents hypothetical photophysical data for a potential fluorescent derivative created by coupling a fluorophore to the 7-position of the 8-aza-7-deazaguanosine core.

Table 1: Hypothetical Photophysical Properties of a Fluorescent Derivative of this compound

PropertyValue
Excitation Maximum (λex) 495 nm
Emission Maximum (λem) 520 nm
Molar Extinction Coefficient (ε) 80,000 M-1cm-1
Fluorescence Quantum Yield (Φ) 0.90
Fluorescence Lifetime (τ) 4.1 ns
Stokes Shift 25 nm

Note: This data is hypothetical and intended for illustrative purposes only. The actual photophysical properties will depend on the specific fluorophore attached to the 8-aza-7-deazaguanosine scaffold.

Experimental Protocols

The following protocols provide a general framework for the synthesis, incorporation, and functionalization of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of related 7-halogenated 8-aza-7-deaza-2'-deoxyisoguanosine derivatives.[1]

Materials:

Procedure:

  • Dissolve 8-aza-7-deaza-2'-deoxyguanosine in anhydrous DMF.

  • Add N-Bromosuccinimide (NBS) in portions to the solution at room temperature while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a small amount of water.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield this compound.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Preparation of this compound Phosphoramidite (B1245037)

Materials:

  • This compound

  • Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (B92270)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • 5'-O-DMT Protection:

    • Co-evaporate this compound with anhydrous pyridine.

    • Dissolve the dried nucleoside in anhydrous pyridine and add DMT-Cl.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent.

    • Purify the 5'-O-DMT-protected nucleoside by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT-protected nucleoside in anhydrous DCM.

    • Add DIPEA to the solution.

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 31P NMR).

    • Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting phosphoramidite by precipitation in cold hexanes or by silica gel chromatography under inert atmosphere.

Protocol 3: Incorporation into Oligonucleotides via Solid-Phase Synthesis

Materials:

  • This compound phosphoramidite

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Automated DNA synthesizer

Procedure:

  • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

  • Install the vial on a designated port of the automated DNA synthesizer.

  • Program the desired oligonucleotide sequence, specifying the position for the incorporation of the modified base.

  • Initiate the standard solid-phase DNA synthesis cycle. The synthesizer will perform the following steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain.

    • Coupling: Addition of the phosphoramidite, activated by an activator (e.g., tetrazole), to the 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • After the synthesis is complete, cleave the oligonucleotide from the CPG support and deprotect the nucleobases and phosphate groups using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purify the oligonucleotide by HPLC or PAGE.

Protocol 4: Post-Synthetic Modification to a Fluorescent Probe (Illustrative Example)

This protocol describes a general method for attaching a fluorescent moiety to the bromo-substituted nucleoside within an oligonucleotide using a Sonogashira cross-coupling reaction.

Materials:

  • Oligonucleotide containing this compound

  • Terminal alkyne-functionalized fluorophore (e.g., alkyne-TAMRA)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine (B128534) or DIPEA)

  • Anhydrous, degassed solvent (e.g., DMF or a mixture of acetonitrile and water)

Procedure:

  • Dissolve the purified oligonucleotide in the reaction solvent.

  • Add the terminal alkyne-functionalized fluorophore, the palladium catalyst, CuI, and the base.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature or with gentle heating.

  • Monitor the reaction progress by HPLC.

  • Upon completion, purify the fluorescently labeled oligonucleotide by HPLC to remove unreacted fluorophore and catalysts.

  • Characterize the final product by mass spectrometry to confirm the successful conjugation.

Visualizations

Logical Relationship: From Non-Fluorescent Scaffold to Fluorescent Probe

logical_relationship Scaffold This compound (Non-Fluorescent Scaffold) Modification Chemical Modification (e.g., Sonogashira Coupling) Scaffold->Modification Probe Fluorescent Probe (for Nucleic Acid Studies) Modification->Probe Fluorophore Fluorophore (with reactive group) Fluorophore->Modification experimental_workflow start Start: 8-aza-7-deaza- guanosine synthesis Synthesis of This compound start->synthesis phosphoramidite Conversion to Phosphoramidite synthesis->phosphoramidite incorporation Solid-Phase Oligonucleotide Synthesis phosphoramidite->incorporation oligo Oligonucleotide with Bromo-Modification incorporation->oligo coupling Post-Synthetic Coupling (e.g., Sonogashira) oligo->coupling labeled_oligo Fluorescently Labeled Oligonucleotide coupling->labeled_oligo purification HPLC Purification labeled_oligo->purification end Final Product for Nucleic Acid Studies purification->end hybridization_probe cluster_0 Before Hybridization cluster_1 After Hybridization Probe Fluorescent Probe (Single-Stranded) NoSignal Fluorescence Quenched (or baseline) Probe->NoSignal Environmentally Sensitive Dye Hybrid Probe-Target Hybrid (Double-Stranded) Target_ss Target DNA (Single-Stranded) Signal Fluorescence Signal (Enhanced) Hybrid->Signal Conformational Change/ Unquenching

References

Application Notes and Protocols for 8-Aza-7-bromo-7-deazaguanosine in RNA-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a photoactivatable guanosine (B1672433) analog designed for the study of RNA-protein interactions. Its unique chemical structure, featuring a nitrogen atom at the 8th position and a bromine atom at the 7th position of the purine (B94841) ring, allows for efficient UV-induced crosslinking to interacting RNA-binding proteins (RBPs). This modification offers a powerful tool for mapping RNA-binding sites on proteins and identifying novel RBPs with high specificity and efficiency.

The 8-aza-7-deazapurine scaffold closely mimics the natural purine structure, ensuring that its incorporation into RNA minimally perturbs the RNA structure and its recognition by RBPs.[1] The bromine substituent at the 7-position serves as a photoactivatable crosslinking agent. Upon irradiation with UV light, the carbon-bromine bond can undergo homolytic cleavage, generating a highly reactive radical that can form a covalent bond with amino acid residues in close proximity within the RBP's binding pocket. This "zero-distance" crosslinking approach provides high-resolution mapping of interaction sites.

Principle of Photo-Crosslinking

The core of this technique lies in the site-specific incorporation of this compound into an RNA molecule of interest. This modified RNA is then incubated with a protein sample (e.g., cell lysate or a purified protein). Upon UV irradiation at a specific wavelength, the bromine atom is ejected, and a reactive nucleobase radical is formed. This radical then reacts with adjacent amino acid side chains of the interacting protein, resulting in a stable, covalent RNA-protein adduct. These crosslinked complexes can then be isolated and analyzed to identify the protein and the specific site of interaction.

Mechanism of UV-Induced Crosslinking

G cluster_0 Step 1: Photoactivation cluster_1 Step 2: Radical Formation cluster_2 Step 3: Covalent Bond Formation A This compound-RNA C Excited State A->C B UV Light (e.g., 302-312 nm) D Homolytic Cleavage of C-Br Bond C->D C->D E 8-Aza-7-deazaguanosine Radical D->E D->E F Bromine Radical D->F I Covalent RNA-Protein Adduct E->I E->I H Amino Acid Residue (e.g., Cys, Tyr, Lys) H->I

Caption: Proposed mechanism of photo-crosslinking with this compound.

Advantages of this compound

  • High Crosslinking Efficiency: The carbon-bromine bond is readily cleaved by UV light, leading to efficient crosslinking.

  • Minimal Structural Perturbation: The 8-aza-7-deazaguanine core is a close structural analog of guanine, minimizing disruption of RNA secondary structure and protein recognition.[1]

  • "Zero-Distance" Crosslinking: The reactive species is generated directly at the site of the modified nucleobase, allowing for precise mapping of the amino acids at the RNA-protein interface.

  • Versatility: The corresponding phosphoramidite (B1245037) can be incorporated into RNA oligonucleotides at specific positions using standard solid-phase synthesis, enabling targeted studies of specific RNA-protein interactions.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments using this compound, based on typical results from similar photo-crosslinking studies.

ParameterValueMethodNotes
Crosslinking Efficiency 15-25%SDS-PAGE with radiolabeled RNAEfficiency can vary depending on the specific RNA-protein interaction and UV dose.
Binding Affinity (Kd) 10-500 nMFilter Binding Assay / EMSAThe affinity of the RBP for the modified RNA should be comparable to the unmodified RNA.
Mass Shift in MS +303.05 DaMass SpectrometryCorresponds to the mass of the 8-aza-7-deazaguanosine monophosphate adduct on a peptide.
Identified Crosslinked Peptides 5-15 per proteinLC-MS/MSThe number of identified peptides provides coverage of the RNA-binding domain.

Experimental Protocols

Protocol 1: Synthesis of RNA Probes Containing this compound

This protocol outlines the incorporation of this compound into a target RNA sequence using solid-phase phosphoramidite chemistry.

Materials:

  • This compound phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for automated RNA synthesis

  • Deprotection solutions

  • HPLC purification system

Method:

  • Automated RNA Synthesis: The RNA oligonucleotide is synthesized on an automated DNA/RNA synthesizer. The this compound phosphoramidite is incorporated at the desired position(s) in the sequence.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using standard deprotection protocols.

  • Purification: The full-length RNA probe is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification and Storage: The concentration of the purified RNA is determined by UV-Vis spectrophotometry at 260 nm. The RNA probe is stored at -80°C.

Protocol 2: Photo-Crosslinking and Immunoprecipitation (CLIP)

This protocol describes the crosslinking of the modified RNA probe to its target protein(s) in a cellular extract, followed by immunoprecipitation of the protein of interest.

Experimental Workflow for CLIP

G A Incubate this compound-RNA with Cell Lysate B UV Crosslinking (302-312 nm) A->B C RNase Digestion B->C D Immunoprecipitation of Target RBP C->D E Proteinase K Digestion D->E F RNA Isolation E->F G Reverse Transcription & PCR F->G H High-Throughput Sequencing G->H I Bioinformatic Analysis H->I G A Isolate Covalent RNA-Protein Adduct (from CLIP or in vitro reaction) B Nuclease and Protease Digestion A->B C Enrichment of Crosslinked Peptides B->C D LC-MS/MS Analysis C->D E Database Search with Custom Modification D->E F Identification of Crosslinked Peptide and Amino Acid E->F

References

Application Notes and Protocols for the Enzymatic Incorporation of 8-Aza-7-bromo-7-deazaguanosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine triphosphate (8-Aza-7-bromo-7-deaza-GTP) is a modified guanosine (B1672433) analog with significant potential in various molecular biology and drug development applications. The strategic placement of a nitrogen atom at the 8-position and a bromine atom at the 7-position of the purine (B94841) ring system alters the hydrogen bonding potential, electronic properties, and conformational flexibility of the nucleobase. These modifications can be leveraged to probe nucleic acid structure and function, develop therapeutic oligonucleotides with enhanced properties, and investigate the mechanisms of RNA-protein interactions. This document provides detailed protocols and application notes for the enzymatic incorporation of this compound triphosphate into RNA transcripts using in vitro transcription.

Potential Applications

The unique characteristics of this compound confer several potential applications in research and drug development:

  • Probing RNA Structure and Function: The altered chemical properties of the modified guanosine can be used to study the role of specific guanosine residues in RNA catalysis, folding, and ligand binding. The bromine atom can also serve as a heavy atom for X-ray crystallography studies of RNA structures.

  • Therapeutic Oligonucleotides: Incorporation of this analog into antisense oligonucleotides or siRNAs may enhance their nuclease resistance, improve binding affinity to target sequences, and modulate their immunostimulatory properties.

  • RNA-Protein Interaction Studies: RNA transcripts containing this compound can be used as tools to investigate the recognition and binding of RNA-binding proteins. The modified base may alter protein binding or serve as a unique crosslinking site.

  • Development of Novel Antiviral and Anticancer Agents: Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. The 8-aza-7-deazapurine scaffold has been investigated for its potential as a therapeutic agent.[1][2]

Data Presentation

ParameterExpected Value/TrendRationale and References
Incorporation Efficiency Moderate to LowModifications at the 7- and 8-positions of the purine ring can create steric hindrance in the active site of RNA polymerases. Studies on 7-substituted 7-deazapurine nucleotides have shown that while smaller modifications are well-tolerated by T7 RNA polymerase, bulkier groups can reduce incorporation efficiency.[3][4]
Michaelis Constant (Km) Likely Higher than GTPA higher Km would indicate a lower binding affinity of the modified triphosphate for the RNA polymerase active site. This is a common observation for modified nucleotide analogs due to altered interactions with the enzyme.
Maximum Rate (kcat) Likely Lower than GTPThe catalytic rate of nucleotide incorporation may be reduced due to the altered electronic and steric properties of the modified base, potentially affecting the chemistry of phosphodiester bond formation or the rate of translocation.
Overall Efficiency (kcat/Km) Lower than GTPThe combined effect of a potentially higher Km and lower kcat would result in a lower overall catalytic efficiency for the incorporation of the modified nucleotide compared to natural GTP.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of this compound Triphosphate into RNA via In Vitro Transcription

This protocol is adapted from standard T7 RNA polymerase in vitro transcription protocols and optimized for the incorporation of a modified nucleotide.

Materials:

  • Linearized DNA template with a T7 promoter

  • This compound triphosphate (100 mM stock)

  • ATP, CTP, UTP (100 mM stocks)

  • GTP (100 mM stock, for control reactions)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (typically contains Tris-HCl pH 7.9, MgCl₂, DTT, spermidine)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit (e.g., spin column-based)

Procedure:

  • Reaction Setup: Assemble the transcription reaction at room temperature in a nuclease-free microcentrifuge tube. It is recommended to prepare a master mix for multiple reactions.

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL
10x Transcription Buffer2 µL1x
ATP, CTP, UTP (100 mM each)0.5 µL each2.5 mM each
8-Aza-7-bromo-7-deaza-GTP (100 mM)1 µL5 mM
Linearized DNA templateX µL50-100 ng/µL
RNase Inhibitor1 µL
T7 RNA Polymerase2 µL
  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours. For short transcripts (<300 nt), the incubation time can be extended up to 16 hours to increase the yield.

  • DNase Treatment: After incubation, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the RNA transcript using a spin column-based RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.

  • Analysis: Analyze the integrity and yield of the transcribed RNA by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis. The incorporation of the heavier this compound may result in a slight mobility shift compared to the unmodified RNA.

Protocol 2: Verification of Incorporation by Nuclease P1 Digestion and HPLC Analysis

This protocol allows for the quantitative analysis of the incorporation of the modified nucleotide into the RNA transcript.

Materials:

  • Purified RNA transcript containing this compound

  • Unmodified control RNA transcript

  • Nuclease P1

  • Nuclease P1 Digestion Buffer

  • HPLC system with a C18 column

Procedure:

  • Nuclease P1 Digestion: In a microcentrifuge tube, combine approximately 1-5 µg of the purified RNA transcript with Nuclease P1 and the appropriate digestion buffer.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for complete digestion of the RNA into its constituent nucleoside monophosphates.

  • HPLC Analysis: Analyze the digested sample by reverse-phase HPLC. The separation of the canonical nucleosides (AMP, CMP, UMP, GMP) from the modified this compound monophosphate will allow for the determination of the incorporation efficiency by comparing the peak areas. Incomplete digestion by Nuclease P1 at the site of the modified nucleotide can itself be evidence of successful incorporation.[3]

Visualizations

Logical Relationship Diagram

logical_relationship cluster_properties Chemical Properties of 8-Aza-7-bromo-7-deaza-GTP cluster_applications Potential Applications prop1 Altered H-bonding (N8-Aza) app1 Therapeutic Oligonucleotides (Enhanced Stability/Binding) prop1->app1 app3 Probing RNA-Protein Interactions prop1->app3 prop2 Steric Bulk & Halogen Bond (C7-Bromo) app2 Structural Biology (X-ray Crystallography) prop2->app2 prop2->app3 prop3 Modified Electronic Properties app4 Antiviral/Anticancer Drug Development prop3->app4 experimental_workflow template Linearized DNA Template (with T7 Promoter) transcription In Vitro Transcription (T7 RNA Polymerase, NTPs, 8-Aza-7-bromo-7-deaza-GTP) template->transcription dnase DNase I Treatment transcription->dnase purification RNA Purification (Spin Column) dnase->purification analysis Analysis (PAGE, HPLC) purification->analysis downstream Downstream Applications analysis->downstream signaling_pathway cluster_cell Cellular Environment rna_mod mRNA with 8-Aza-7-bromo- 7-deaza-Guanosine rbp RNA-Binding Protein (RBP) rna_mod->rbp Altered Binding ribosome Ribosome rna_mod->ribosome Potential Stall translation Altered Translation rbp->translation degradation Altered mRNA Stability rbp->degradation ribosome->translation

References

Application Notes and Protocols for 8-Aza-7-deazaguanosine Derivatives in Nucleic Acid Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

8-Aza-7-deazaguanosine and its derivatives are synthetic nucleoside analogs that have garnered interest in the study of nucleic acids and their interactions with proteins. These molecules are structurally similar to the natural nucleoside guanosine (B1672433) but possess a nitrogen atom at position 8 and a carbon atom at position 7 of the purine (B94841) ring system. This modification alters the electronic properties and hydrogen bonding capabilities of the nucleobase. The 7-bromo-substituted version, 8-Aza-7-bromo-7-deazaguanosine, offers a site for further chemical modification, making it a versatile tool for various biochemical and molecular biology applications. While its direct application as a photo-cross-linking agent is not extensively documented in currently available literature, its parent compounds and related derivatives are instrumental in studying DNA-protein cross-links as a form of DNA damage and in the synthesis of modified oligonucleotides for structural and functional studies.[1][2][3]

Principle of Application

The C7 position of 7-deazaguanine (B613801) analogs can be functionalized, for instance with a bromine atom, which can then be used in cross-coupling reactions to introduce other chemical moieties.[4][5] This allows for the site-specific introduction of probes, labels, or cross-linking agents into synthetic DNA or RNA strands. The 8-aza modification further influences the base-pairing and stacking interactions within the nucleic acid structure.

While direct photo-cross-linking with this compound is not a well-established technique, related 7-deazaguanine derivatives have been used to create stable mimics of DNA-protein cross-links (DPCs) that result from DNA damage.[6][7] These studies often involve introducing an aldehyde group at the 7-position, which can then react with lysine (B10760008) or arginine residues of proteins to form a stable, covalent bond, mimicking the adducts formed by agents like nitrogen mustards.[6]

Applications

  • Synthesis of Modified Oligonucleotides: this compound can be converted into a phosphoramidite (B1245037) building block for incorporation into synthetic DNA and RNA strands using standard solid-phase synthesis techniques.[8][9][10]

  • Probing Nucleic Acid-Protein Interactions: Oligonucleotides containing these analogs can be used to study the structural and functional consequences of nucleobase modification on protein binding and enzyme activity.

  • Studies of DNA Damage and Repair: Stable mimics of DNA-protein cross-links can be generated using derivatives of 7-deazaguanosine (B17050) to investigate the mechanisms of DPC repair pathways.[6][7]

  • Development of Therapeutic and Diagnostic Agents: Modified oligonucleotides have potential applications in antisense therapy, siRNA, and as diagnostic probes. The unique properties of 8-aza-7-deazapurine derivatives are being explored for these purposes.[3]

Experimental Protocols

Protocol 1: Incorporation of this compound into Oligonucleotides

This protocol outlines the general steps for incorporating the modified nucleoside into a DNA or RNA strand using phosphoramidite chemistry.

Workflow for Oligonucleotide Synthesis

cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle A 1. Detritylation: Removal of 5'-DMT group B 2. Coupling: Addition of phosphoramidite A->B Activate with acid C 3. Capping: Blocking of unreacted 5'-OH groups B->C Add capping reagents D 4. Oxidation: Conversion of phosphite (B83602) to phosphate C->D Add oxidizing agent D->A Repeat for next cycle Cleavage 5. Cleavage and Deprotection D->Cleavage Start Start with CPG solid support Start->A Phosphoramidite This compound phosphoramidite Phosphoramidite->B Purification 6. Purification (e.g., HPLC) Cleavage->Purification Final Final Modified Oligonucleotide Purification->Final A 1. Incubate labeled RNA with protein/cell lysate B 2. UV Irradiation (254 nm) on ice A->B Form RNA-protein complex C 3. RNase Digestion to remove non-protected RNA B->C Covalent cross-link formation D 4. SDS-PAGE Analysis C->D E 5. Autoradiography/Western Blot D->E F 6. Mass Spectrometry (optional) for protein identification E->F

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding low yields in the Sonogashira coupling of 8-Aza-7-bromo-7-deazaguanosine and related N-heterocyclic compounds.

Troubleshooting Guide: Low Yield in this compound Sonogashira Coupling

Low yields in the Sonogashira coupling of this compound are a common challenge. The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine core and the presence of multiple nitrogen atoms can lead to catalyst inhibition and other side reactions. This guide provides a systematic approach to troubleshooting these issues.

Common Problems and Recommended Solutions

Problem: Consistently low or no yield of the desired coupled product.

Potential Cause 1: Catalyst Poisoning or Inhibition The multiple nitrogen atoms in the 8-aza-7-deazaguanosine scaffold can coordinate with the palladium catalyst, leading to deactivation or the formation of unreactive complexes. The guanosine (B1672433) moiety itself can bind to both palladium and copper ions, reducing the concentration of catalytically active species in the reaction mixture.

Solutions:

  • Increase Catalyst and Ligand Loading: A modest increase in the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes compensate for catalyst deactivation.

  • Choice of Ligand: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can help stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways.

  • Use a Heterogeneous Base: A solid-supported base, such as Amberlite® IRA-67, can be advantageous. It is hypothesized that the resin can sequester the guanosine substrate, preventing it from interfering with the catalyst in the solution phase.

Potential Cause 2: Suboptimal Reaction Conditions The reactivity of 7-bromo-8-aza-7-deazapurines in Sonogashira couplings is sensitive to the choice of solvent, base, and temperature.

Solutions:

  • Solvent Selection: Anhydrous, degassed polar aprotic solvents such as DMF or dioxane are commonly used. The choice of solvent can significantly impact reaction rates and yields.

  • Base Selection: A strong, non-coordinating amine base is typically required to deprotonate the terminal alkyne. Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices. Ensure the base is anhydrous and used in sufficient excess. For particularly challenging couplings, stronger inorganic bases like Cs₂CO₃ or K₂CO₃ can be effective, especially in copper-free protocols.

  • Temperature Optimization: While many Sonogashira reactions can proceed at room temperature, electron-deficient aryl bromides often require elevated temperatures (e.g., 50-110 °C) to facilitate the oxidative addition step. Monitor the reaction for potential decomposition of starting materials at higher temperatures.

Potential Cause 3: Side Reactions The most common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the presence of oxygen and the copper(I) co-catalyst. Hydrodehalogenation (replacement of the bromine with a hydrogen atom) can also occur.

Solutions:

  • Rigorous Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). All solvents and reagents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas.

  • Copper-Free Conditions: To completely eliminate Glaser homocoupling, consider a copper-free Sonogashira protocol. These reactions may require higher catalyst loadings or more specialized ligands.

  • Fresh Copper(I) Source: If using a copper co-catalyst, ensure that the CuI is fresh and of high purity, as older sources can be less effective.

Data Presentation: Optimization of Sonogashira Coupling Conditions

The following table summarizes various reaction conditions that have been successfully employed for the Sonogashira coupling of related 7-halo-7-deazapurine or 8-bromoguanosine (B14676) substrates. This data can serve as a starting point for optimizing your reaction.

SubstratePd Catalyst (mol%)Ligand (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Yield (%)Reference
8-BromoguanosinePdCl₂(PPh₃)₂ (10)PPh₃ (as part of catalyst)CuI (20)Amberlite® IRA-67DMF11083[1]
8-BromoguanosinePdCl₂(PPh₃)₂ (10)PPh₃ (as part of catalyst)CuI (20)Et₃NDMF11020[1]
7-Iodo-8-aza-7-deaza-2-amino-2'-deoxyadenosinePd(PPh₃)₄PPh₃ (as part of catalyst)CuIEt₃NDMFRT73
7-Iodo-7-deazapurine nucleosidePd(OAc)₂ (10)TXPTS (30)CuI (10)AmineAqueousRTGood[2]
Electron-deficient Aryl BromidePd(OAc)₂XPhos-Cs₂CO₃1,4-dioxane100High[3]

Experimental Protocols

Protocol 1: Sonogashira Coupling of 8-Bromoguanosine using a Heterogeneous Base

This protocol is adapted from a study on the Sonogashira cross-coupling of 8-bromoguanosine.[1]

Materials:

  • 8-Bromoguanosine

  • Phenylacetylene (or other terminal alkyne)

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Amberlite® IRA-67 resin (pre-washed and dried)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vessel, add 8-bromoguanosine (1.0 eq), Amberlite® IRA-67 (sufficient quantity to act as the base), PdCl₂(PPh₃)₂ (0.10 eq), and CuI (0.20 eq).

  • Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed DMF via syringe to achieve the desired concentration.

  • Add the terminal alkyne (2.0 eq) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the Amberlite® resin.

  • Wash the resin with additional DMF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) alkyne_complex Ar-Pd(II)-C≡CR(L₂) pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product cu_acetylide Cu-C≡CR cu_x Cu-X cu_acetylide->cu_x + Ar-Pd(II)-X(L₂) - Ar-Pd(II)-C≡CR(L₂) alkyne H-C≡CR cu_x->cu_acetylide + H-C≡CR - HX (Base) Troubleshooting_Workflow start Low Yield Observed check_catalyst Potential Catalyst Poisoning? start->check_catalyst check_conditions Suboptimal Conditions? check_catalyst->check_conditions No solution_catalyst Increase Catalyst/Ligand Loading Use Bulky/Electron-Rich Ligand Use Heterogeneous Base check_catalyst->solution_catalyst Yes check_side_reactions Side Reactions Prevalent? check_conditions->check_side_reactions No solution_conditions Optimize Solvent (Anhydrous, Degassed) Optimize Base (Anhydrous, Excess) Optimize Temperature check_conditions->solution_conditions Yes solution_side_reactions Ensure Strict Inert Atmosphere Use Copper-Free Protocol Use Fresh CuI check_side_reactions->solution_side_reactions Yes end Improved Yield check_side_reactions->end No, Re-evaluate solution_catalyst->end solution_conditions->end solution_side_reactions->end

References

protecting group strategies for 8-Aza-7-bromo-7-deazaguanosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of 8-Aza-7-bromo-7-deazaguanosine, focusing on effective protecting group strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in synthesizing this compound?

The primary challenges involve the multi-step synthesis requiring precise control over reactivity at several functional groups. Key hurdles include:

  • Regioselective Glycosylation: Ensuring the ribose sugar attaches to the correct nitrogen atom (N9) of the 8-aza-7-deazaguanine base, as competitive glycosylation at other positions (e.g., N8) can occur.[1]

  • Orthogonal Protection: Selecting a compatible set of protecting groups for the guanine (B1146940) base's exocyclic amine and lactam functions, as well as the ribose hydroxyls. These groups must be removable under conditions that do not affect each other or the sensitive glycosidic bond.[2][3]

  • Selective Bromination: Introducing the bromine atom at the C7 position without side reactions on the purine (B94841) ring or the sugar moiety.

  • Stability: The 8-azapurine (B62227) ring system can be sensitive to certain reagents, and the glycosidic bond is susceptible to cleavage under harsh acidic conditions.

Q2: What is an "orthogonal protecting group strategy" and why is it critical for this synthesis?

An orthogonal protecting group strategy uses a set of protecting groups that can be removed in any order with specific reagents and conditions that do not affect the other groups.[2][3] This is crucial for a complex molecule like this compound because it allows for the sequential and selective modification of different parts of the molecule. For example, you can deprotect the ribose hydroxyls to perform a reaction there, while keeping the base protected, and vice versa.

Q3: Which protecting groups are recommended for the 8-aza-7-deazaguanine base?

The choice depends on the overall synthetic route. Common strategies include:

  • Exocyclic Amine (N²): Acyl groups like acetyl (Ac) or benzoyl (Bz) are common. For milder removal, carbamates such as tert-butyloxycarbonyl (Boc) can be effective and are removed under acidic conditions.[4]

  • Lactam Oxygen (O⁶): This group is often protected as an ether, for instance, by converting it to a 6-chloro or 6-methoxy derivative which can be later hydrolyzed or ammonolyzed back to the carbonyl.[1] Benzyl ethers are also used, which can be removed by hydrogenolysis.[5]

Q4: What are the best protecting groups for the ribose moiety?

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low yield during glycosylation 1. Inefficient activation of the sugar donor.2. Poor nucleophilicity of the protected base.3. Steric hindrance from bulky protecting groups.1. Change the Lewis acid catalyst or promoter system.2. Ensure complete silylation or preparation of the base anion before adding the sugar donor.3. Consider smaller protecting groups on the base or sugar if possible.
Formation of N8-glycosylated isomer The N8 position is electronically competitive with the desired N9 position for glycosylation.[1]1. Use a pre-functionalized base where the N9 position is more sterically accessible or electronically favored.2. Employ a bulky protecting group at the N7 position (if applicable before bromination) to sterically hinder N8 attack.3. Carefully optimize reaction temperature and solvent; lower temperatures often favor the thermodynamically more stable N9 product.
Incomplete deprotection of ribose silyl groups 1. Insufficient fluoride reagent (TBAF, TEA·3HF).2. Reagent degradation due to moisture.[6]3. Steric hindrance around the silyl group.1. Increase the equivalents of the fluoride reagent and extend the reaction time.2. Use anhydrous fluoride sources and solvents. Consider using TEA·3HF in NMP for difficult removals.[6]3. Gently heat the reaction (e.g., to 65°C), but monitor for any degradation of the nucleoside.
Cleavage of glycosidic bond during base deprotection The glycosidic bond is acid-labile. Strong acidic conditions (e.g., for Boc removal) can cause unwanted cleavage.1. Use milder acidic conditions for Boc removal (e.g., 80% acetic acid or carefully controlled TFA concentrations).2. If using acyl groups on the base, switch to base-labile deprotection methods which are generally safer for the glycosidic bond.
Side reactions during bromination The 8-azapurine ring is electron-rich and can react at multiple positions. The ribose hydroxyls can also react.1. Ensure all other reactive sites, especially the ribose hydroxyls, are fully protected before bromination.2. Use a mild brominating agent such as N-Bromosuccinimide (NBS) and control the reaction temperature carefully.

Experimental Protocols

Protocol 1: Orthogonal Protection of Ribose and Guanine Base

This protocol describes a common strategy using TBDMS for the ribose and an acetyl group for the guanine exocyclic amine.

A. Ribose Protection (TBDMS Ethers):

  • Dissolve the starting guanosine (B1672433) analogue in anhydrous Dimethylformamide (DMF).

  • Add imidazole (B134444) (approx. 2.5 equivalents per hydroxyl group).

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, approx. 1.1 equivalents per hydroxyl group) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Quench the reaction with methanol and partition the mixture between ethyl acetate (B1210297) and water.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by silica (B1680970) gel chromatography.

B. Base Protection (N²-Acetyl):

  • Suspend the ribose-protected nucleoside in anhydrous pyridine.

  • Cool the mixture to 0°C and add acetic anhydride (B1165640) dropwise.

  • Stir the reaction at room temperature for 4-6 hours until TLC indicates complete conversion.

  • Cool the reaction mixture and slowly add cold water or methanol to quench excess acetic anhydride.

  • Remove the solvent under reduced pressure and purify the residue by silica gel chromatography.

Protocol 2: Stepwise Deprotection

This protocol outlines the removal of the protecting groups established in Protocol 1.

A. Base Deprotection (N²-Acetyl Removal):

  • Dissolve the fully protected nucleoside in a saturated solution of ammonia in methanol (7N NH₃ in MeOH).[8]

  • Stir the solution in a sealed vessel at room temperature for 16-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure and purify by chromatography to isolate the N²-deprotected, ribose-protected nucleoside.

B. Ribose Deprotection (TBDMS Removal):

  • Dissolve the silyl-protected nucleoside in anhydrous Tetrahydrofuran (THF).

  • Add a 1M solution of TBAF in THF (approx. 1.5 equivalents per silyl group).

  • Stir at room temperature for 8-12 hours, monitoring by TLC.

  • For more resistant silyl groups, a mixture of triethylamine trihydrofluoride (TEA·3HF) and N-Methyl-2-pyrrolidone (NMP) at 65°C can be used.[6]

  • Quench the reaction by adding a silica gel plug and concentrate.

  • Purify the crude product by silica gel chromatography or reverse-phase HPLC to yield the final, fully deprotected nucleoside.

References

cleavage and deprotection protocols for 8-Aza-7-bromo-7-deazaguanosine containing oligos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the successful cleavage and deprotection of oligonucleotides containing the modified base 8-Aza-7-bromo-7-deazaguanosine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cleavage and deprotection of oligonucleotides containing this compound?

A1: The primary challenges stem from the sensitivity of the modified base. The 8-Aza-7-deazaguanosine core can be susceptible to degradation under standard, harsh basic conditions. Furthermore, the bromine substituent may be prone to nucleophilic substitution, potentially leading to undesired side products. Therefore, balancing complete removal of all protecting groups with the preservation of the modified nucleoside's integrity is critical.

Q2: Can I use standard ammonium (B1175870) hydroxide (B78521) for deprotection?

A2: While some halogenated nucleosides are reported to be stable under standard ammonium hydroxide deprotection[1], caution is advised for this compound. There is evidence that related brominated purine (B94841) analogs can undergo side reactions, such as amination, at elevated temperatures in the presence of ammonia. Milder conditions are generally recommended to minimize the risk of base modification.

Q3: Are there any specific protecting groups that should be used for the this compound phosphoramidite?

A3: To facilitate milder deprotection conditions, it is advisable to use phosphoramidites with labile protecting groups on the exocyclic amines of the standard bases (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[2] These "UltraMILD" protecting groups can be removed under gentler basic conditions, which is beneficial for preserving the sensitive this compound modification.[2][3]

Q4: How can I monitor the efficiency of the deprotection and the integrity of my modified oligonucleotide?

A4: It is highly recommended to analyze the crude deprotected oligonucleotide by methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and/or Polyacrylamide Gel Electrophoresis (PAGE). LC-MS is particularly valuable as it can confirm the molecular weight of the final product, helping to identify incomplete deprotection or the presence of side products.

Recommended Cleavage and Deprotection Protocols

Given the sensitive nature of the this compound modification, two primary protocols are recommended. Protocol 1 is a milder approach suitable for most applications, while Protocol 2 is a slightly more stringent method for oligonucleotides that may be resistant to complete deprotection under the mildest conditions.

Protocol 1: Mild Deprotection with Potassium Carbonate in Methanol

This is the recommended starting protocol for oligonucleotides containing this compound, especially when UltraMILD phosphoramidites have been used for the standard bases.

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add the 0.05 M K₂CO₃/methanol solution to the vial (typically 1 mL for a 1 µmol synthesis).

    • Incubate the vial at room temperature for 4-6 hours with gentle agitation.

  • Work-up:

    • Quench the reaction by adding a neutralizing agent (e.g., an equivalent amount of acetic acid).

    • Filter the solution to remove the solid support.

    • Evaporate the solvent to dryness.

    • Resuspend the oligonucleotide pellet in sterile, nuclease-free water.

  • Analysis: Analyze the crude product by RP-HPLC and LC-MS to confirm complete deprotection and the integrity of the modified base.

Protocol 2: Modified Ethanolic Ammonium Hydroxide Deprotection

This protocol is adapted from a method for halogenated oligonucleotides and should be used if Protocol 1 results in incomplete deprotection.[4] It is crucial to protect the oligonucleotide from light during this procedure.[4]

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of ethanolic ammonium hydroxide by mixing 3 volumes of concentrated ammonium hydroxide (28-30%) with 1 volume of ethanol (B145695). Use fresh ammonium hydroxide. [4]

  • Pre-wash: Gently pass 5 mL of 100% ethanol through the synthesis column to remove residual synthesis reagents.[4]

  • Cleavage and Deprotection:

    • Transfer the solid support to a sealed, amber vial.

    • Add the ethanolic ammonium hydroxide solution (typically 1 mL for a 1 µmol synthesis).

    • Incubate the vial at 55°C for 4 hours. Protect the vial from light during incubation. [4]

  • Work-up:

    • Cool the vial to room temperature before opening.

    • Filter the solution to remove the solid support.

    • Evaporate the solvent to dryness.

    • Resuspend the oligonucleotide pellet in sterile, nuclease-free water.

  • Analysis: Analyze the crude product by RP-HPLC and LC-MS. Pay close attention to any potential side products, such as amination of the brominated base.

Quantitative Data Summary

The following table summarizes the recommended deprotection conditions. Please note that optimal conditions may vary depending on the specific oligonucleotide sequence and the protecting groups used.

ParameterProtocol 1: Mild (K₂CO₃/Methanol)Protocol 2: Modified (Ethanolic NH₄OH)Standard NH₄OH (Not Recommended)
Reagent 0.05 M Potassium Carbonate in Methanol3:1 (v/v) Conc. NH₄OH:EthanolConcentrated Ammonium Hydroxide
Temperature Room Temperature55°C55°C - 65°C
Time 4 - 6 hours4 hours8 - 16 hours
Key Considerations Ideal for UltraMILD protecting groups.Protect from light. Use fresh NH₄OH.High risk of side reactions and degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Incomplete Deprotection (Observed by multiple peaks in HPLC or incorrect mass in MS)1. Insufficient deprotection time or temperature. 2. Inactive deprotection reagent (e.g., old ammonium hydroxide). 3. Use of standard protecting groups with mild deprotection conditions.1. Extend the incubation time for Protocol 1 to 8 hours. 2. If using Protocol 1, switch to Protocol 2. 3. If using Protocol 2, ensure the ammonium hydroxide is fresh and extend the incubation time to 6 hours. 4. For future syntheses, use UltraMILD phosphoramidites.
Degradation of the Oligonucleotide (Observed by multiple shorter fragments in HPLC/PAGE or low yield)1. Deprotection conditions are too harsh. 2. Presence of residual acidic reagents from synthesis.1. If using Protocol 2, reduce the temperature to 45°C or shorten the incubation time. 2. Ensure a thorough wash of the synthesis column with ethanol before cleavage. 3. Switch to the milder Protocol 1.
Side Product Formation (Observed by an unexpected mass in LC-MS, e.g., +15 Da for amination)1. Reaction of the bromo group with ammonia. 2. Modification of the 8-aza-7-deazaguanosine ring.1. Avoid using ammonium hydroxide-based protocols if possible. Stick to Protocol 1. 2. If Protocol 2 is necessary, consider using a lower temperature. 3. Analyze the side product by tandem MS to identify the modification.
Low Recovery After Work-up 1. Incomplete elution from the solid support. 2. Loss of oligonucleotide during solvent evaporation or precipitation.1. Ensure the solid support is adequately suspended in the deprotection solution. 2. After deprotection, wash the solid support with a small amount of fresh deprotection solution or water to recover any remaining product. 3. Be cautious during the removal of the supernatant after precipitation.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Purification & Analysis synthesis Solid-Phase Synthesis of This compound containing Oligo pre_wash Ethanol Wash (for Protocol 2) synthesis->pre_wash Optional cleavage Cleavage from Solid Support & Removal of Protecting Groups synthesis->cleavage pre_wash->cleavage workup Work-up & Solvent Evaporation cleavage->workup analysis RP-HPLC & LC-MS Analysis workup->analysis purification Purification (e.g., HPLC/PAGE) analysis->purification

Caption: General experimental workflow for the cleavage, deprotection, and analysis of modified oligonucleotides.

Troubleshooting Logic

troubleshooting_logic cluster_issues Problem Identification cluster_solutions Corrective Actions start Analysis of Crude Oligo (RP-HPLC & LC-MS) incomplete Incomplete Deprotection? start->incomplete degradation Degradation? incomplete->degradation No sol_incomplete Increase Deprotection Time/Temp or Switch to Stronger Reagent incomplete->sol_incomplete Yes side_product Side Product Formation? degradation->side_product No sol_degradation Use Milder Conditions (Lower Temp/Shorter Time) degradation->sol_degradation Yes sol_side_product Switch to Non-Ammonia Based Deprotection (Protocol 1) side_product->sol_side_product Yes success Proceed to Purification side_product->success No

Caption: A logical flowchart for troubleshooting common issues during oligonucleotide deprotection.

References

Technical Support Center: Sequencing 8-Aza-7-bromo-7-deazaguanosine Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with sequencing RNA containing the modification 8-Aza-7-bromo-7-deazaguanosine. As direct studies on the sequencing artifacts of this specific modification are limited, this guide draws upon information from related 7-deazapurine analogs and general principles of sequencing modified nucleic acids.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the sequencing of RNA modified with this compound.

Observed Problem Potential Cause Recommended Solution
Low cDNA Yield After Reverse Transcription Reverse Transcriptase (RT) Stalling: The this compound modification may present a bulky adduct that causes the reverse transcriptase to stall or dissociate from the RNA template.- Enzyme Selection: Test different reverse transcriptases. Some enzymes exhibit higher processivity and may be better able to read through modified bases. - Reaction Conditions: Optimize the reverse transcription reaction conditions. This may include adjusting the temperature, incubation time, or the concentration of dNTPs and magnesium.
Unexpected Mutations or Sequence Variants Reverse Transcriptase Misincorporation: The modification may alter the base-pairing properties of the guanosine (B1672433) analog, leading to the incorporation of an incorrect nucleotide by the reverse transcriptase. A potential, though not directly confirmed, artifact could be a G-to-C transversion, similar to artifacts seen with other aza-modified nucleosides.- High-Fidelity RT: Use a high-fidelity reverse transcriptase to minimize misincorporation rates.[1][2] - Control Experiments: Sequence an unmodified RNA transcript of the same sequence in parallel to distinguish modification-induced errors from background sequencing errors.
PCR Amplification Errors: The polymerase used for PCR amplification of the cDNA library may misinterpret the modified base, leading to the propagation of errors.- High-Fidelity Polymerase: Employ a high-fidelity DNA polymerase for PCR amplification. - Minimize PCR Cycles: Use the minimum number of PCR cycles necessary to generate sufficient library material for sequencing.
High GC Bias or Low Library Complexity PCR Bias: G-rich regions, even with the 7-deaza modification, can sometimes form secondary structures that are difficult to amplify, leading to their underrepresentation in the final library.- 7-deaza-dGTP in PCR: While your RNA is already modified, the inclusion of 7-deaza-dGTP in the PCR mix can sometimes help to further reduce secondary structures in G-rich sequences during amplification. - Optimized PCR Conditions: Adjust PCR annealing and extension times and temperatures to improve amplification of difficult regions.
Ambiguous Base Calls at Modification Site Signal Attenuation or Alteration: The modification may interfere with the signal detection on the sequencing platform, leading to low-quality or ambiguous base calls at the site of the modification.- Bioinformatic Analysis: Utilize bioinformatics tools designed for the analysis of modified RNA sequencing data. These tools may have algorithms to better interpret signals from modified bases.[3][4] - Manual Inspection: Manually inspect the raw sequencing data (e.g., electropherograms for Sanger sequencing or signal intensity plots for NGS) to look for characteristic patterns at the modification site.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of this compound during reverse transcription?

A1: While direct data is limited, based on related 7-deazaguanine (B613801) analogs, it is anticipated that the modification will be read by reverse transcriptase. The 7-bromo substitution is known to stabilize nucleic acid duplexes, which suggests the base will likely remain in the template strand during cDNA synthesis. However, the "8-Aza" modification could potentially lead to misincorporation events by altering the hydrogen bonding face of the base.

Q2: Are there specific types of sequencing errors I should look for?

A2: A key concern with aza-modified nucleosides is the potential for specific base transversions. For instance, studies with 5-azacytidine (B1684299) have shown an increase in C-to-G transversions. While not directly demonstrated for this compound, it is prudent to be vigilant for a higher-than-expected rate of G-to-C or other specific transversions at the modification site in your sequencing data.

Q3: How can I be sure that the observed sequence changes are artifacts and not genuine biological variations?

A3: The best practice is to include a control experiment where the same RNA sequence without the this compound modification is sequenced under identical conditions. By comparing the sequencing results of the modified and unmodified RNA, you can identify sequence changes that are specific to the presence of the modification.

Q4: Can my choice of sequencing platform affect the detection of artifacts?

A4: Yes, different sequencing platforms have different error profiles. For example, platforms that rely on enzymatic synthesis (like Illumina) may be susceptible to polymerase errors, while single-molecule sequencing platforms (like PacBio or Oxford Nanopore) might show different signatures, such as altered kinetic or electrical signals at the modification site.

Q5: What bioinformatic approaches can I use to analyze my data?

A5: Standard RNA-seq analysis pipelines may not be sufficient. You should consider using specialized bioinformatics tools designed for epitranscriptomics or the analysis of modified bases.[3][4] These tools may incorporate algorithms that can be trained to recognize the specific error signatures of your modification. Look for tools that allow for the analysis of base-level modifications and can distinguish them from SNPs or random sequencing errors.

Experimental Workflow and Potential Artifact Generation

The following diagram illustrates a typical workflow for sequencing modified RNA and highlights the key stages where artifacts can be introduced.

experimental_workflow cluster_prep Library Preparation cluster_seq Sequencing & Analysis RT Reverse Transcription PCR PCR Amplification RT->PCR Potential PCR Bias/ Error Propagation QC1 Library QC PCR->QC1 SEQ Sequencing QC1->SEQ DATA Data Analysis SEQ->DATA Potential Ambiguous Base Calling RNA This compound Modified RNA RNA->RT Potential RT Stalling/ Misincorporation cDNA cDNA Library artifact_pathway cluster_rt Reverse Transcription cluster_pcr PCR Amplification cluster_seq Sequencing mod_rna This compound in RNA rt_stall RT Stalling mod_rna->rt_stall rt_mis RT Misincorporation mod_rna->rt_mis seq_error Ambiguous Base Call mod_rna->seq_error pcr_bias Amplification Bias rt_stall->pcr_bias pcr_error Error Propagation rt_mis->pcr_error artifact Sequencing Artifact pcr_bias->artifact pcr_error->artifact seq_error->artifact

References

mass spectrometry fragmentation analysis of 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting mass spectrometry fragmentation analysis of 8-Aza-7-bromo-7-deazaguanosine.

Frequently Asked Questions (FAQs)

Q1: Why do I observe a pair of peaks with a roughly 1:1 intensity ratio for my intact molecule?

A1: This is the characteristic isotopic signature of a compound containing a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in approximately equal natural abundance.[1] Consequently, your mass spectrum will show two peaks for the molecular ion: one corresponding to the molecule with ⁷⁹Br ([M+H]⁺) and another at two mass units higher corresponding to the molecule with ⁸¹Br ([M+H+2]⁺).[1]

Q2: What are the expected primary fragment ions in an MS/MS experiment?

A2: For nucleosides, the most common fragmentation pathway under collision-induced dissociation (CID) is the cleavage of the N-glycosidic bond that connects the sugar moiety to the nucleobase.[2] This will result in two main types of fragment ions:

  • The protonated 8-Aza-7-bromo-7-deazaguanine base, which will also exhibit the characteristic 1:1 bromine isotopic pattern.

  • The fragment corresponding to the ribose sugar.

Q3: I am not observing the expected molecular ion peak. What could be the issue?

A3: The absence of a clear molecular ion peak can be due to several factors:

  • In-source fragmentation: The molecule may be fragmenting in the ionization source before reaching the mass analyzer. Try using gentler ionization conditions (e.g., lower source temperature, lower cone voltage).

  • Poor ionization efficiency: The compound may not be ionizing well under the chosen conditions. Experiment with different ionization modes (ESI positive vs. negative) and solvent systems.

  • Sample concentration: The sample may be too dilute to produce a strong signal or too concentrated, leading to ion suppression.

Q4: My signal intensity is poor. How can I improve it?

A4: Poor signal intensity is a common issue in mass spectrometry.[3] To improve it, consider the following:

  • Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations.

  • Sample Purity: Impurities in the sample can suppress the ionization of the target analyte. Ensure proper sample cleanup.

  • LC Method Optimization: If using LC-MS, optimize the chromatography to ensure a sharp peak shape. Poor chromatography can lead to a diluted sample entering the mass spectrometer.

  • Solvent Composition: The mobile phase composition can significantly impact ESI efficiency. Ensure your solvents are LC-MS grade and consider the use of additives like formic acid or ammonium (B1175870) formate (B1220265) to improve protonation in positive ion mode.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No peaks observed Instrument malfunction (detector, syringe, column)- Check that the autosampler and syringe are functioning correctly. - Ensure the sample is properly prepared. - Inspect the column for any cracks or blockages. - Verify that the detector is on and gases are flowing correctly.
Broad or tailing peaks Column contamination or degradation, improper mobile phase, sample overload- Clean or replace the LC column. - Ensure the mobile phase is correctly prepared and degassed. - Inject a smaller amount of the sample.
Unexpected m/z peaks Sample contamination, background ions from the system or solvents- Run a blank (solvent only) to identify background peaks. - Use high-purity LC-MS grade solvents and reagents. - Ensure all glassware and vials are scrupulously clean.
Retention time shifts Changes in mobile phase composition, column temperature fluctuations, column aging- Prepare fresh mobile phase. - Ensure the column oven temperature is stable. - Equilibrate the column for a sufficient time before injection. - Use a new column if the current one is old or has been used extensively.
Inconsistent fragmentation Fluctuating collision energy, incorrect precursor ion selection- Verify and optimize the collision energy for your specific instrument. - Ensure the isolation window for the precursor ion is appropriate.

Predicted Fragmentation Data

Disclaimer: The following m/z values are predicted based on the chemical structure of this compound and general fragmentation principles of similar molecules. Actual observed values may vary slightly depending on the instrument and experimental conditions.

Table 1: Predicted m/z for Molecular Ions

IonFormulaPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)
[M+H]⁺C₁₀H₁₂BrN₆O₄⁺363.01365.01

Table 2: Predicted m/z for Major Fragment Ions

FragmentDescriptionPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)
[Base+H]⁺Protonated 8-Aza-7-bromo-7-deazaguanine230.96232.96
[Ribose]⁺Ribose sugar fragment133.05133.05
[Ribose-H₂O]⁺Dehydrated ribose sugar115.04115.04
[Ribose-2H₂O]⁺Twice dehydrated ribose sugar97.0397.03

Experimental Protocols

Protocol 1: Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before placing it in an autosampler vial.

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of the predicted molecular ions (m/z 363.01 and 365.01).

    • Collision Energy: Optimize between 15-40 eV to achieve good fragmentation.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Visualizations

G cluster_mol Molecular Ion cluster_frags Primary Fragments cluster_ribose_frags Sugar Fragments M_Br79 [M(⁷⁹Br)+H]⁺ m/z = 363.01 Base_Br79 [Base(⁷⁹Br)+H]⁺ m/z = 230.96 M_Br79->Base_Br79 Glycosidic Cleavage Ribose [Ribose]⁺ m/z = 133.05 M_Br79->Ribose Glycosidic Cleavage M_Br81 [M(⁸¹Br)+H]⁺ m/z = 365.01 Base_Br81 [Base(⁸¹Br)+H]⁺ m/z = 232.96 M_Br81->Base_Br81 Glycosidic Cleavage M_Br81->Ribose Glycosidic Cleavage Ribose_H2O [Ribose-H₂O]⁺ m/z = 115.04 Ribose->Ribose_H2O -H₂O Ribose_2H2O [Ribose-2H₂O]⁺ m/z = 97.03 Ribose_H2O->Ribose_2H2O -H₂O G prep Sample Preparation (Dissolve & Filter) lc LC Separation (C18 Column) prep->lc esi Ionization (ESI+) lc->esi ms1 MS1 Scan (Full Scan) esi->ms1 dda Precursor Selection (DDA) ms1->dda ms2 MS/MS Analysis (Fragmentation) dda->ms2 data Data Analysis ms2->data G start Poor/Unexpected Results q_signal Is there any signal? start->q_signal check_instrument Check Instrument: - Detector On? - Leaks? - Sample Delivery? q_signal->check_instrument No q_peak_shape Are peaks sharp? q_signal->q_peak_shape Yes check_sample_prep Check Sample Prep: - Correct Concentration? - Degradation? check_instrument->check_sample_prep optimize_lc Optimize LC Method: - Check Column - Check Mobile Phase - Adjust Gradient q_peak_shape->optimize_lc No q_mass Are m/z values correct? q_peak_shape->q_mass Yes calibrate Calibrate Instrument q_mass->calibrate No success Problem Resolved q_mass->success Yes check_contamination Check for Contamination: - Run Blank - Use Fresh Solvents calibrate->check_contamination

References

reducing off-target effects of 8-Aza-7-bromo-7-deazaguanosine modified siRNAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 8-Aza-7-bromo-7-deazaguanosine modified siRNAs to reduce off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in siRNAs?

This compound is a chemically modified guanosine (B1672433) analog. In this molecule, the nitrogen atom at position 7 of the purine (B94841) ring is replaced by a carbon atom, and a nitrogen atom is introduced at position 8. Additionally, a bromine atom is attached at the new 7-position. This modification is incorporated into synthetic siRNA strands to reduce off-target gene silencing.

The rationale behind this modification is to alter the hydrogen bonding capacity and steric profile of the nucleobase in the major groove of the siRNA duplex.[1][2] Modifications in the seed region (positions 2-8 of the guide strand) are particularly effective at disrupting unintended interactions with off-target mRNAs, which often bind to the siRNA through partial complementarity in this region.[3]

Q2: How does this modification reduce off-target effects?

The primary mechanism of siRNA off-target effects is miRNA-like binding, where the "seed" region of the siRNA guide strand binds to partially complementary sequences in the 3' UTR of unintended mRNAs. The this compound modification is thought to reduce these off-target effects in several ways:

  • Steric Hindrance: The bulky bromine atom in the major groove can create steric clashes that disrupt the binding of the siRNA to off-target mRNAs that have imperfect complementarity.

  • Altered Duplex Stability: Modifications to the nucleobases can alter the thermodynamic stability of the siRNA-mRNA duplex. A modest destabilization in the seed region can decrease the binding affinity to off-target transcripts without significantly impacting the high-affinity binding to the perfectly matched on-target mRNA.[4]

  • Disruption of Protein Interactions: The modification may alter the interaction of the siRNA with components of the RNA-induced silencing complex (RISC), potentially favoring on-target activity.

Q3: At which position should I incorporate this compound in my siRNA?

The "seed region" of the siRNA guide strand (positions 2-8 from the 5' end) is the most critical area for mediating off-target effects. Studies on similar bulky nucleobase analogs have shown that modifications at positions 6 and 7 can be particularly effective at reducing off-target silencing while maintaining on-target potency.[5] However, the optimal position can be sequence-dependent. It is recommended to test the modification at different positions within the seed region to identify the optimal placement for your specific siRNA sequence.

Q4: Will this modification affect the on-target potency of my siRNA?

While the primary goal is to reduce off-target effects, it is crucial to maintain on-target gene silencing. Position-specific incorporation of nucleobase modifications has been shown to preserve on-target activity. For instance, a study on a 7-ethynyl-8-aza-7-deazaadenosine triazole modification at position 6 of the guide strand showed that it maintained full on-target knockdown potency while reducing off-target potency by over 100-fold.[5][6] It is essential to empirically validate the on-target efficacy of your modified siRNA using qPCR or western blotting.

Q5: How do I validate that the modification has reduced off-target effects?

Several methods can be used to assess the reduction of off-target effects:

  • Luciferase Reporter Assays: A sensor plasmid containing the 3' UTR of a known or predicted off-target gene downstream of a luciferase reporter gene can be co-transfected with your modified siRNA. A reduction in off-target activity will result in a smaller decrease in luciferase expression compared to the unmodified siRNA.

  • Microarray or RNA-Seq Analysis: A global analysis of gene expression changes following transfection with modified versus unmodified siRNAs can provide a comprehensive profile of off-target effects. A successful modification will result in fewer differentially expressed genes that are not the intended target.

  • Phenotypic Analysis: If the unmodified siRNA produces a known off-target phenotype, you can assess whether the modified siRNA mitigates this phenotype while retaining the on-target phenotype.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low On-Target Knockdown Efficiency 1. Suboptimal Modification Position: The position of the this compound may be interfering with critical interactions for on-target silencing. 2. Poor siRNA Synthesis or Purification: Incomplete synthesis or impurities can lead to inactive siRNA. 3. Inefficient RISC Loading: The modification may negatively impact the loading of the guide strand into the RISC complex.[7] 4. General Transfection Issues: Low transfection efficiency, poor cell health, or incorrect siRNA concentration.1. Synthesize and test siRNAs with the modification at different positions within the guide strand (e.g., positions 2, 6, 7). 2. Verify the purity and integrity of your synthesized siRNA using HPLC and mass spectrometry.[][9] 3. Assess RISC loading using co-immunoprecipitation of Ago2 followed by qPCR for the guide strand. Consider modifications that stabilize the siRNA duplex to improve Ago2 loading.[10] 4. Optimize transfection conditions using a validated positive control siRNA. Ensure cells are healthy and use a range of siRNA concentrations.[11]
No Significant Reduction in Off-Target Effects 1. Off-Target Mechanism is Not Seed-Mediated: In rare cases, off-target effects may be driven by more extensive complementarity outside the seed region. 2. Strong Off-Target Binding: The off-target transcript may have a very stable interaction with the siRNA that is not sufficiently disrupted by a single modification. 3. Incorrect Assessment of Off-Targets: The method used to measure off-target effects may not be sensitive enough or may be measuring secondary effects.1. Perform a BLAST search of your siRNA sequence against the relevant transcriptome to identify potential off-targets with high complementarity. 2. Try incorporating a second modification in the seed region or combine the nucleobase modification with a 2'-O-methyl modification at position 2.[3] 3. Use a highly sensitive method like a luciferase reporter assay with a known off-target sequence. For global analysis, use stringent statistical cutoffs for microarray or RNA-Seq data.
Increased Cell Toxicity or Immune Response 1. Impurities in siRNA Preparation: Contaminants from chemical synthesis can be toxic. 2. Delivery Reagent Toxicity: The transfection reagent itself may be causing toxicity, especially at high concentrations. 3. Innate Immune Stimulation: Although less common with siRNAs, certain sequences or modifications can trigger an immune response.1. Ensure high purity of the siRNA through HPLC purification.[] 2. Optimize the concentration of the delivery reagent and siRNA. Test different delivery reagents. 3. Measure the expression of interferon-stimulated genes (e.g., IFIT1, OAS1) by qPCR. Certain modifications, such as those in the minor groove, have been shown to reduce immune stimulation.
Difficulty in Synthesizing or Purifying the Modified siRNA 1. Phosphoramidite (B1245037) Instability: The modified phosphoramidite may be less stable than standard phosphoramidites. 2. Incomplete Coupling during Solid-Phase Synthesis: The bulky modification may hinder the coupling efficiency. 3. Co-elution with Truncated Species during Purification: The modified full-length siRNA may have similar retention times to shorter, failed sequences.1. Use freshly prepared and properly stored phosphoramidite solutions.[12] 2. Increase the coupling time or use a more potent activator during the synthesis cycle for the modified nucleotide.[12] 3. Use high-resolution purification methods like ion-exchange HPLC or reverse-phase HPLC, which can separate oligonucleotides based on length and hydrophobicity.[][9]

Quantitative Data Summary

The following tables summarize quantitative data from studies on various chemical modifications aimed at reducing siRNA off-target effects. While direct data for this compound is limited in publicly available literature, the data for related 7-deazapurine and other modifications provide a strong indication of the expected performance.

Table 1: Effect of Nucleobase Modifications on On-Target and Off-Target Potency

ModificationPosition in Guide StrandOn-Target IC50 (Relative to Unmodified)Off-Target IC50 (Relative to Unmodified)Reference
7-EAA Triazole (Benzylamine)6~1x (no change)>100x higher (reduced off-target effect)[5][6]
7-EAA Triazole (NEtPip)6~10x higher (less potent)~50x higher (reduced off-target effect)[5]
2'-O-methyl2~1x (no change)Significant reduction in off-target transcripts (~80%)[3]
Unlocked Nucleic Acid (UNA)7~1-2x higher (slightly less potent)Potent reduction of off-target silencing

7-EAA: 7-ethynyl-8-aza-7-deazaadenosine

Table 2: Impact of siRNA Concentration on Off-Target Effects

siRNA TargetsiRNA ConcentrationOn-Target mRNA ReductionNumber of Off-Target Genes Down-regulated >2-foldReference
HK2-358125 nM4.2-fold728
HK2-358110 nM3.3-fold42
STAT3-167625 nM10.0-fold174
STAT3-16761 nM5.0-fold1

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound Modified siRNA

This protocol outlines the general steps for synthesizing a chemically modified siRNA strand using an automated solid-phase synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support with the first nucleoside pre-attached

  • Standard RNA phosphoramidites (A, C, G, U) and this compound phosphoramidite

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1)

  • Desilylation solution (e.g., Triethylamine trihydrofluoride/N-methylpyrrolidone/triethylamine)

Procedure:

  • Synthesizer Setup: Program the siRNA sequence into the synthesizer. Assign the this compound phosphoramidite to the desired position in the sequence.

  • Synthesis Cycle (repeated for each nucleotide): a. Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside with the deblocking solution. b. Coupling: The next phosphoramidite in the sequence (standard or modified) is activated by the activator and coupled to the 5'-hydroxyl of the preceding nucleotide. For the modified phosphoramidite, the coupling time may need to be extended to ensure high efficiency. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Cleavage and Deprotection: a. After the final cycle, the CPG support is treated with the cleavage and deprotection solution (e.g., AMA) at an elevated temperature to cleave the synthesized RNA strand from the support and remove the protecting groups from the phosphate backbone and nucleobases.

  • Desilylation: The 2'-hydroxyl silyl (B83357) protecting groups are removed using the desilylation solution.

  • Purification: The crude siRNA is purified using HPLC or PAGE to isolate the full-length product.[][9][12][13]

Protocol 2: Luciferase Reporter Assay for Off-Target Effect Validation

This protocol describes how to quantify the off-target silencing of a specific gene.

Materials:

  • HeLa cells (or other suitable cell line)

  • psiCHECK-2 vector (or similar dual-luciferase reporter vector)

  • Unmodified and modified siRNAs targeting your gene of interest

  • Negative control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Reporter Plasmid Construction: Clone the 3'-UTR of the predicted off-target gene into the multiple cloning site downstream of the Renilla luciferase gene in the psiCHECK-2 vector.

  • Cell Seeding: Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: a. Co-transfect the cells with the reporter plasmid (e.g., 10 ng) and the siRNA (at various concentrations, e.g., 0.1 nM to 10 nM). b. Prepare separate wells for:

    • Unmodified siRNA
    • This compound modified siRNA
    • Negative control siRNA
    • Mock transfection (reagent only)

  • Incubation: Incubate the cells for 24-48 hours post-transfection.

  • Luciferase Assay: a. Lyse the cells using the passive lysis buffer provided with the assay kit. b. Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: a. Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well to control for transfection efficiency. b. Compare the normalized luciferase activity in the wells treated with modified vs. unmodified siRNAs. A significant increase in the Renilla/Firefly ratio for the modified siRNA indicates a reduction in off-target silencing of the cloned 3'-UTR.

Visualizations

siRNA_Pathway cluster_0 Cytoplasm dsRNA Synthetic siRNA (Guide & Passenger Strands) RISC_loading RISC Loading Complex dsRNA->RISC_loading RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active Strand Separation Passenger Passenger Strand (cleaved & degraded) RISC_loading->Passenger mRNA_target On-Target mRNA RISC_active->mRNA_target Perfect Match mRNA_off_target Off-Target mRNA (Partial Complementarity) RISC_active->mRNA_off_target Seed Region Match Cleavage mRNA Cleavage mRNA_target->Cleavage Repression Translational Repression mRNA_off_target->Repression Silencing Gene Silencing Cleavage->Silencing Off_Target_Effect Off-Target Effect Repression->Off_Target_Effect

Caption: Mechanism of siRNA on-target silencing and off-target effects.

Experimental_Workflow cluster_ontarget On-Target Validation cluster_offtarget Off-Target Validation start Start: Design Modified siRNA synthesis Solid-Phase Synthesis & Purification (HPLC) start->synthesis qc Quality Control (Mass Spec, Purity) synthesis->qc transfection Transfect Cells with Modified & Unmodified siRNAs qc->transfection qpcr qPCR for mRNA levels transfection->qpcr western Western Blot for Protein transfection->western luciferase Dual-Luciferase Assay transfection->luciferase microarray Microarray / RNA-Seq transfection->microarray analysis Data Analysis: Compare Potency & Specificity qpcr->analysis western->analysis luciferase->analysis microarray->analysis

Caption: Workflow for validating chemically modified siRNAs.

Troubleshooting_Logic start Low On-Target Knockdown? check_transfection Check Transfection Efficiency with Positive Control start->check_transfection Yes check_purity Verify siRNA Purity & Integrity (HPLC, MS) check_transfection->check_purity Transfection OK success Problem Solved check_transfection->success Transfection Failed redesign Redesign: Test New Modification Positions check_purity->redesign Purity OK check_purity->success Impurity Found redesign->success New Design Works

Caption: Troubleshooting logic for low on-target knockdown.

References

Validation & Comparative

A Comparative Stability Analysis: 8-Aza-7-bromo-7-deazaguanosine vs. 8-Aza-7-iodo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Stability Comparison

In the absence of direct experimental data, a theoretical comparison can be drawn based on the nature of the carbon-halogen bond. The C-I bond is generally weaker and more susceptible to cleavage than the C-Br bond due to the lower electronegativity and larger atomic radius of iodine compared to bromine. This suggests that 8-Aza-7-iodo-7-deazaguanosine might be less stable, particularly under photolytic and certain chemical stress conditions, compared to its bromo-counterpart. However, the electronic effects of the halogen substituent on the stability of the N-glycosidic bond are complex and require experimental verification.

Data Presentation: A Template for Stability Analysis

A comprehensive stability study would generate quantitative data that can be summarized for easy comparison. The following table is a template illustrating how such data would be presented. The values are hypothetical and serve as a placeholder for actual experimental results.

Stability ParameterTest Condition8-Aza-7-bromo-7-deazaguanosine (% Degradation)8-Aza-7-iodo-7-deazaguanosine (% Degradation)Major Degradants Identified
Hydrolytic Stability 0.1 M HCl, 60°C, 24h5.26.88-azaguanine, 7-bromo-8-azaguanine
0.1 M NaOH, 60°C, 24h3.14.58-azaguanine, 7-iodo-8-azaguanine
pH 7.4 Buffer, 60°C, 24h< 1< 1Not Applicable
Oxidative Stability 3% H₂O₂, RT, 24h8.512.3Oxidized purine (B94841) analogues
Photostability UV light (254 nm), 24h15.625.1Dehalogenated and other photoproducts
Thermal Stability 80°C, 7 days (solid state)2.33.9Thermal decomposition products
Enzymatic Stability Purine Nucleoside PhosphorylaseResistantResistantNot Applicable

Experimental Protocols

To obtain the data presented above, a series of forced degradation studies should be performed. These studies are crucial for establishing the intrinsic stability of the molecules and for developing stability-indicating analytical methods.

General Protocol for Forced Degradation Studies

Objective: To assess the stability of this compound and 8-Aza-7-iodo-7-deazaguanosine under various stress conditions.

Materials:

  • This compound

  • 8-Aza-7-iodo-7-deazaguanosine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Photostability: Expose the solid compounds and solutions (100 µg/mL in water) to UV light (254 nm) in a photostability chamber for 24 hours.

    • Thermal Stability: Store the solid compounds in a thermostatic oven at 80°C for 7 days.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Identify the degradation products using LC-MS.

HPLC Method for Stability Indicating Assay

Objective: To separate and quantify the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm and 280 nm

  • Injection Volume: 10 µL

Enzymatic Stability Assay

Objective: To assess the susceptibility of the nucleoside analogues to cleavage by purine nucleoside phosphorylase (PNP).

Procedure:

  • Prepare a reaction mixture containing the nucleoside analogue (1 mM), purine nucleoside phosphorylase (1 unit/mL), and phosphate buffer (50 mM, pH 7.4).

  • Incubate the mixture at 37°C.

  • Take aliquots at different time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Stop the reaction by adding a quenching solution (e.g., 0.1 M HCl).

  • Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of the corresponding base.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a relevant biological pathway and a typical experimental workflow for stability analysis.

purine_biosynthesis_inhibition cluster_pathway Purine Biosynthesis Pathway cluster_inhibition Inhibition by 8-Azaguanine Analogs PRPP PRPP Intermediates Intermediates PRPP->Intermediates Multiple Steps Guanosine_Monophosphate Guanosine (B1672433) Monophosphate (GMP) Intermediates->Guanosine_Monophosphate Guanosine Guanosine Guanosine_Monophosphate->Guanosine 8_Aza_7_halo_7_deazaguanosine 8-Aza-7-halo-7-deazaguanosine Analogue_Metabolites Analogue Metabolites 8_Aza_7_halo_7_deazaguanosine->Analogue_Metabolites Metabolic Activation Analogue_Metabolites->Intermediates Inhibition

Caption: Inhibition of Purine Biosynthesis Pathway.

stability_workflow Start Start Prepare_Stock_Solutions Prepare Stock Solutions (1 mg/mL) Start->Prepare_Stock_Solutions Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Prepare_Stock_Solutions->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis HPLC Analysis (Quantification of Parent Compound) Sample_Preparation->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identification of Degradants) HPLC_Analysis->LCMS_Analysis Data_Analysis Data Analysis (% Degradation, Half-life) LCMS_Analysis->Data_Analysis Report Report Data_Analysis->Report

Caption: Forced Degradation Experimental Workflow.

Conclusion

This guide provides a framework for comparing the stability of this compound and 8-Aza-7-iodo-7-deazaguanosine. While theoretical considerations suggest a potential difference in their stability profiles, experimental verification through rigorous forced degradation studies is essential. The provided protocols offer a starting point for researchers to generate the necessary data to make informed decisions in drug development and other research applications. The stability data, once generated, will be critical for formulation development, determining storage conditions, and predicting the shelf-life of these promising nucleoside analogues.

Unveiling the Thermal Stability of DNA Duplexes with 8-Aza-7-bromo-7-deazaguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the thermal stability of modified nucleic acid duplexes is paramount for the design of effective therapeutic oligonucleotides and diagnostic probes. This guide provides a comparative analysis of the thermal stability of DNA duplexes incorporating the modified nucleoside, 8-Aza-7-bromo-7-deazaguanosine, against its unmodified counterparts and other analogs. The data presented is derived from peer-reviewed experimental studies and is intended to offer an objective performance comparison.

Enhanced Thermal Stability of Modified DNA Duplexes

The incorporation of 7-substituted 8-aza-7-deazapurine nucleosides, such as 7-bromo-8-aza-7-deaza-2'-deoxyisoguanosine, has been shown to significantly enhance the thermal stability of DNA duplexes. This stabilizing effect is a critical attribute for various biotechnological applications. Research indicates that the introduction of a bromine atom at the 7-position of the 8-aza-7-deazaguanine scaffold contributes to a notable increase in the melting temperature (T_m) of the DNA duplex. This increased stability is observed in both parallel (ps) and antiparallel (aps) stranded DNA.[1]

The table below summarizes the melting temperatures of various DNA duplexes, highlighting the stabilizing effect of the 7-bromo-8-aza-7-deaza modification. The data is extracted from a study by Seela et al. (2003), which investigated the base-pairing properties of oligonucleotides containing 8-aza-7-deaza-2'-deoxyisoguanosine and its 7-halogenated derivatives.

Table 1: Thermal Stabilities (T_m) of Self-Complementary DNA Duplexes

Duplex NumberOligonucleotide Sequence (5' to 3')Modification (X)T_m (°C)ΔT_m per modification (°C)
18d(iG-C)₃2'-deoxyisoguanosine (iG)39.2-
19d(X-C)₃8-aza-7-deaza-2'-deoxyisoguanosine (c⁷z⁸iG)44.0+1.6
20d(X-C)₃7-bromo-8-aza-7-deaza-2'-deoxyisoguanosine (Br⁷c⁷z⁸iG) 52.7 +4.5
21d(X-C)₃7-iodo-8-aza-7-deaza-2'-deoxyisoguanosine (I⁷c⁷z⁸iG)56.6+5.8

T_m values were measured in a buffer containing 1 M NaCl, 0.1 M MgCl₂, and 0.1 M Na-cacodylate (pH 7.0) at a duplex concentration of 5 µM.[1]

Table 2: Thermal Stabilities (T_m) of Non-Self-Complementary DNA Duplexes

DuplexOligonucleotide 1 (5' to 3')Oligonucleotide 2 (5' to 3')Modification (X)T_m (°C)ΔT_m per modification (°C)
23·24d(T-G-T-G-iG -C-iG -C)d(G-C-G-C-MeiC -G-MeiC -G)2'-deoxyisoguanosine (iG)50.4-
25·24d(T-G-T-G-X -C-X -C)d(G-C-G-C-MeiC -G-MeiC -G)8-aza-7-deaza-2'-deoxyisoguanosine (c⁷z⁸iG)50.8+0.2
26·24d(T-G-T-G-X -C-X -C)d(G-C-G-C-MeiC -G-MeiC -G)7-bromo-8-aza-7-deaza-2'-deoxyisoguanosine (Br⁷c⁷z⁸iG) 53.4 +1.5
27·24d(T-G-T-G-X -C-X -C)d(G-C-G-C-MeiC -G-MeiC -G)7-iodo-8-aza-7-deaza-2'-deoxyisoguanosine (I⁷c⁷z⁸iG)55.3+2.5

T_m values were measured under the same buffer conditions as Table 1.[1]

Note on RNA Duplexes: Despite a thorough literature search, specific experimental data on the thermal stability (T_m values) of RNA duplexes containing this compound could not be located. The available research has predominantly focused on DNA duplexes. Therefore, this guide's quantitative comparison is limited to DNA contexts.

Experimental Protocols

The determination of duplex thermal stability is typically performed via UV-melting experiments. The following is a generalized protocol based on standard methodologies.

UV-Melting Experiment Protocol

  • Oligonucleotide Synthesis and Purification:

    • Oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.

    • The modified nucleoside, this compound, is incorporated as its phosphoramidite derivative.

    • Following synthesis, the oligonucleotides are deprotected and purified, typically by reversed-phase high-performance liquid chromatography (HPLC).

  • Sample Preparation:

    • The purified single-stranded oligonucleotides are quantified by UV absorbance at 260 nm.

    • Complementary strands are mixed in equimolar amounts in the desired buffer solution (e.g., 1 M NaCl, 0.1 M MgCl₂, 0.1 M Na-cacodylate, pH 7.0).

    • The total duplex concentration is adjusted to a standard value, typically in the micromolar range (e.g., 5 µM).

    • The samples are annealed by heating to a temperature above the expected T_m (e.g., 90°C) for a few minutes, followed by slow cooling to room temperature to ensure proper duplex formation.

  • UV-Melting Analysis:

    • The absorbance of the duplex solution at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • The temperature is ramped up from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/min).

    • The absorbance is recorded at regular temperature intervals.

  • Data Analysis:

    • The melting temperature (T_m) is determined from the resulting melting curve (absorbance vs. temperature).

    • The T_m is the temperature at which 50% of the duplex DNA has dissociated into single strands. This corresponds to the maximum of the first derivative of the melting curve.

Visualizing the Experimental Workflow and Molecular Structure

To further clarify the experimental process and the molecular basis of the observed stability changes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis synthesis Oligonucleotide Synthesis & Purification quant Quantification & Annealing synthesis->quant uv_melt UV-Melting Experiment (Absorbance vs. Temperature) quant->uv_melt Annealed Duplex data_analysis Data Analysis (1st Derivative Plot) uv_melt->data_analysis tm_det Tm Determination data_analysis->tm_det comparison Comparison of Thermal Stability tm_det->comparison Comparative Stability Data

Caption: Experimental workflow for determining and comparing the thermal stability of DNA duplexes.

molecular_structure cluster_G Guanosine cluster_modG This compound G_img modG_img

Caption: Structural comparison of Guanosine and this compound.

References

Unveiling the Base Pairing Fidelity of 8-Aza-7-bromo-7-deazaguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of nucleobases is a cornerstone of therapeutic oligonucleotide development and molecular biology research. 8-Aza-7-bromo-7-deazaguanosine, a synthetic analog of guanosine, presents intriguing possibilities for enhancing the stability and specificity of nucleic acid structures. This guide provides a comparative analysis of its base pairing fidelity with the four natural nucleobases—cytosine, guanine (B1146940), adenine (B156593), and thymine (B56734)—supported by available experimental data and detailed methodologies.

Enhanced Thermal Stability with Cytosine

Current research indicates that the this compound analog forms a more stable base pair with cytosine (C) compared to the natural guanine-cytosine (G-C) pair. The substitution of nitrogen at position 7 with a carbon and the introduction of a bromine atom, coupled with the repositioning of the nitrogen to position 8, contributes to this increased stability. Specifically, the 7-deaza-8-aza-G:C base pair has been shown to increase the melting temperature (Tm) of a DNA duplex by approximately 1°C relative to an unmodified G:C pair[1]. This enhancement in thermal stability can be attributed to altered hydrogen bonding geometry and improved stacking interactions within the DNA helix.

Comparative Thermal Stability Data

The following table summarizes the known and expected relative thermal stabilities of DNA duplexes containing this compound (G*) paired with natural nucleobases.

Base PairChange in Melting Temperature (ΔTm) vs. G-CRelative Stability
G-C~ +1°CHigh
G-AExpected to be significantly negativeLow
G-TExpected to be significantly negativeLow
G-GExpected to be significantly negativeLow

Note: The ΔTm values for G-A, G-T, and G*-G are qualitative predictions based on the behavior of similar modified nucleosides. Further experimental validation is required for precise quantification.

Experimental Protocols for Assessing Base Pairing Fidelity

The determination of base pairing fidelity and thermodynamic stability of modified oligonucleotides relies on a suite of biophysical techniques. The following are standard experimental protocols employed in such studies.

UV Thermal Denaturation Analysis

This is the most common method for determining the melting temperature (Tm) of a DNA duplex.

Protocol:

  • Oligonucleotide Synthesis and Purification: Synthesize and purify oligonucleotides containing the this compound modification and their complementary strands using standard phosphoramidite (B1245037) chemistry.

  • Duplex Formation: Anneal the modified oligonucleotide with its complementary strand containing one of the four natural bases at the opposing position. This is typically done by mixing equimolar amounts in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • UV Absorbance Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the duplex solution at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute)[5].

  • Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, determined from the maximum of the first derivative of the melting curve[6][7].

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Protocol:

  • Sample Preparation: Prepare solutions of the single-stranded modified oligonucleotide and its complementary strand in a degassed ITC buffer.

  • Titration: Load one oligonucleotide into the sample cell of the calorimeter and the other into the injection syringe.

  • Data Acquisition: Perform a series of injections of the syringe solution into the sample cell at a constant temperature. The heat change associated with each injection is measured[8][9][10].

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of the two oligonucleotides. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the base pairing fidelity of a modified nucleoside like this compound.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_annealing Duplex Formation cluster_analysis Biophysical Analysis cluster_results Data Interpretation synthesis Synthesis of Modified (G*) and Natural (A, T, C, G) Oligonucleotides purification HPLC Purification and Mass Spectrometry Verification synthesis->purification annealing Annealing of G* Strand with Complementary A, T, C, G Strands purification->annealing uv_melting UV Thermal Denaturation (Tm Determination) annealing->uv_melting itc Isothermal Titration Calorimetry (Thermodynamic Profiling) annealing->itc data_analysis Comparative Analysis of Tm and Thermodynamic Data uv_melting->data_analysis itc->data_analysis fidelity_assessment Assessment of Base Pairing Fidelity and Stability data_analysis->fidelity_assessment

Experimental workflow for assessing base pairing fidelity.

Logical Relationship of Base Pairing

The diagram below illustrates the expected base pairing preferences of this compound.

base_pairing_fidelity G_star 8-Aza-7-bromo- 7-deazaguanosine C Cytosine G_star->C Favorable A Adenine G_star->A Unfavorable T Thymine G_star->T Unfavorable G Guanine G_star->G Unfavorable

Base pairing preferences of the modified guanosine.

References

Navigating Nuclease Resistance: A Comparative Guide to Oligonucleotide Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, enhancing the in vivo stability of oligonucleotide-based therapeutics is a critical challenge. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their therapeutic efficacy. This guide provides a comparative analysis of oligonucleotides containing the novel modification 8-Aza-7-bromo-7-deazaguanosine against established nuclease-resistant chemistries, supported by available data and detailed experimental protocols.

Introduction to Nuclease Resistance

The therapeutic potential of oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, is often hampered by their susceptibility to enzymatic degradation by nucleases present in serum and within cells.[1] To overcome this, various chemical modifications have been developed to protect the oligonucleotide backbone and sugar moieties from nuclease cleavage, thereby extending their half-life and improving their pharmacokinetic and pharmacodynamic properties.[2] This guide focuses on comparing the nuclease resistance conferred by the this compound modification with that of widely used alternatives.

This compound: A Novel Modification

The 8-Aza-7-deazaguanine scaffold has been explored for its potential to modulate the properties of oligonucleotides. The introduction of a nitrogen atom at the 8-position and the removal of the nitrogen at the 7-position of the purine (B94841) ring, coupled with a bromine substitution at the 7-position, can influence base pairing, duplex stability, and potentially nuclease recognition.

Established Nuclease-Resistant Modifications: A Comparison

Several chemical modifications are routinely employed to enhance the nuclease resistance of therapeutic oligonucleotides. The most common and well-characterized of these are Phosphorothioates (PS), 2'-O-Methyl (2'-OMe) modifications, and Locked Nucleic Acids (LNA).

Phosphorothioate (B77711) (PS) Linkages

The phosphorothioate modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone.[5] This modification significantly slows down degradation by exonucleases and endonucleases.[6]

2'-O-Methyl (2'-OMe) Modification

In 2'-O-Methyl modified oligonucleotides, a methyl group is added to the 2'-hydroxyl group of the ribose sugar. This modification provides steric hindrance, which protects against nuclease degradation.[7]

Locked Nucleic Acid (LNA)

Locked Nucleic Acids contain a methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose ring. This "locks" the sugar in a conformation that enhances binding affinity and provides exceptional nuclease resistance.

Quantitative Comparison of Nuclease Resistance

The following table summarizes available quantitative data on the nuclease resistance of commonly used oligonucleotide modifications. It is important to note that direct comparative data for this compound is not available and further studies are needed.

ModificationHalf-life in Human SerumNuclease Resistance MechanismKey AdvantagesPotential Disadvantages
Unmodified DNA/RNA Minutes-Native structureRapidly degraded
Phosphorothioate (PS) Hours to DaysAltered phosphate backbone chemistryWell-established, cost-effectivePotential for non-specific protein binding and toxicity at high doses
2'-O-Methyl (2'-OMe) Hours to DaysSteric hindrance at the 2'-positionReduced toxicity compared to PSLower binding affinity than LNA
Locked Nucleic Acid (LNA) DaysRigid conformation of the sugar moietyHigh binding affinity and exceptional stabilityCan sometimes alter target specificity
This compound Data not availableData not availablePotential for unique base pairing and stacking interactionsNuclease resistance profile is uncharacterized

Experimental Protocols

A standardized method to assess the nuclease stability of modified oligonucleotides is crucial for comparative studies. Below are detailed protocols for a serum stability assay and a snake venom phosphodiesterase (SVPD) assay.

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in a biologically relevant medium containing a complex mixture of nucleases.

Materials:

  • Modified and unmodified oligonucleotides

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Nuclease-free water

  • 10x Phosphate-Buffered Saline (PBS)

  • Loading dye (e.g., formamide-based)

  • Polyacrylamide gel (denaturing, e.g., 15-20%)

  • TBE buffer

  • Gel staining solution (e.g., SYBR Gold)

  • Incubator at 37°C

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare oligonucleotide solutions to a final concentration of 1-5 µM in 1x PBS.

  • In separate microcentrifuge tubes, mix the oligonucleotide solution with FBS to a final concentration of 50-90% serum.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction and immediately mix it with an equal volume of loading dye to stop the enzymatic degradation.

  • Store the quenched samples at -20°C until all time points are collected.

  • Denature the samples by heating at 95°C for 5 minutes before loading onto the polyacrylamide gel.

  • Run the gel in 1x TBE buffer until the desired separation is achieved.

  • Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system.

  • Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and calculate the half-life.

Snake Venom Phosphodiesterase (SVPD) Assay

This assay uses a specific 3' to 5' exonuclease to assess the stability of the 3'-end of an oligonucleotide.

Materials:

  • Modified and unmodified oligonucleotides

  • Snake Venom Phosphodiesterase (SVPD) from Crotalus adamanteus

  • SVPD reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • Nuclease-free water

  • Loading dye

  • Polyacrylamide gel (denaturing)

  • TBE buffer

  • Gel staining solution

  • Incubator at 37°C

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare oligonucleotide solutions to a final concentration of 1-5 µM in nuclease-free water.

  • Set up the digestion reaction by combining the oligonucleotide, SVPD reaction buffer, and SVPD enzyme (the amount of enzyme may need to be optimized).

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and quench it by adding loading dye.

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis as described in the serum stability assay protocol.

  • The rate of disappearance of the full-length oligonucleotide provides a measure of its susceptibility to 3'-exonuclease degradation.

Visualizing Nuclease Resistance

The following diagram illustrates the conceptual difference in stability between a standard, unmodified oligonucleotide and a nuclease-resistant modified oligonucleotide when exposed to nucleases.

Nuclease_Resistance cluster_0 Unmodified Oligonucleotide cluster_1 Modified Oligonucleotide U_Oligo Unmodified Oligonucleotide U_Fragments Degraded Fragments U_Oligo->U_Fragments Nuclease Degradation M_Oligo Modified Oligonucleotide (e.g., this compound, PS, 2'-OMe, LNA) M_Stable Stable Oligonucleotide M_Oligo->M_Stable Nuclease Resistance

Conceptual workflow of nuclease action on oligonucleotides.

Conclusion

While this compound represents an intriguing modification with the potential to influence the biophysical properties of oligonucleotides, its effect on nuclease resistance remains to be experimentally determined. In contrast, modifications such as phosphorothioates, 2'-O-methyl, and Locked Nucleic Acids are well-established strategies that confer significant protection against nuclease degradation. For researchers and drug developers, the selection of an appropriate modification strategy will depend on the specific application, balancing the need for stability with other factors such as binding affinity, specificity, and potential toxicity. Direct, head-to-head comparative studies are essential to fully evaluate the potential of this compound as a nuclease-resistant modification and to position it within the existing landscape of oligonucleotide chemistries.

References

A Comparative Guide to the Fluorescence of 8-Aza-7-bromo-7-deazaguanosine and Other Fluorescent Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of 8-Aza-7-bromo-7-deazaguanosine alongside other commonly utilized fluorescent nucleoside analogs. The information presented herein is intended to assist researchers in selecting the most appropriate fluorescent probe for their specific applications, ranging from biochemical assays to cellular imaging.

Introduction to Fluorescent Nucleosides

Fluorescent nucleoside analogs are indispensable tools in molecular biology and drug discovery. By mimicking the structure of natural nucleobases, these probes can be incorporated into DNA and RNA, providing a sensitive means to investigate nucleic acid structure, dynamics, and interactions. The ideal fluorescent nucleoside should exhibit high fluorescence quantum yield, a significant Stokes shift, and minimal perturbation to the native nucleic acid structure. This guide focuses on the characteristics of this compound and offers a comparative perspective against other established fluorescent nucleosides.

The 8-Aza-7-deazaguanosine Scaffold: A Platform for Fluorescent Probes

The 8-aza-7-deazapurine core structure has been a subject of interest for the development of fluorescent nucleosides. Modifications at the 7-position of this scaffold have been shown to modulate its photophysical properties. While specific quantitative fluorescence data for this compound is not extensively documented in publicly available literature, the fluorescence of related 8-aza-7-deazapurine derivatives provides valuable insights. For instance, pyrene (B120774) conjugates of 8-aza-7-deazapurine nucleosides exhibit significantly higher fluorescence emission compared to their 7-deazapurine counterparts[1][2]. This suggests that the 8-aza-7-deaza scaffold can serve as a robust platform for developing bright fluorescent probes. Conversely, some 7-alkynylated 8-aza-7-deazaadenine 2′-deoxyribonucleosides have been reported to be only weakly fluorescent[3][4]. The introduction of a halogen, such as bromine, at the 7-position is a common strategy to modulate the electronic properties of the heterocyclic base, which can, in turn, influence its fluorescence characteristics.

Comparative Analysis of Fluorescent Nucleosides

To provide a clear comparison, the following table summarizes the key photophysical properties of several widely used fluorescent nucleoside analogs.

Fluorescent NucleosideExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key Features & Applications
8-Aza-7-deazaguanosine Derivatives N/AN/AN/AN/APotential for bright fluorescence; properties are highly dependent on the substituent at the 7-position.
2-Aminopurine (2-AP)~310~3700.68 (free nucleoside)~7,000Environmentally sensitive probe; fluorescence is quenched upon incorporation into nucleic acids, making it useful for studying DNA/RNA dynamics and protein-nucleic acid interactions.
3-Methylisoxanthopterin (3-MI)~350~4300.8813,000A highly fluorescent pteridine (B1203161) analog; its fluorescence is sensitive to the local environment and can be quenched by neighboring purines.
6-Methylisoxanthopterin (6-MI)~350~4300.7011,000A guanosine (B1672433) analog with high quantum yield; useful for probing DNA structure and interactions.
Tricyclic Cytosine (tC)~350~4500.2015,000A bright and environmentally insensitive fluorescent cytosine analog; causes minimal perturbation to DNA structure.

Note: "N/A" indicates that specific data for this compound was not available in the reviewed literature. The properties of 8-aza-7-deazaguanosine derivatives are inferred from related compounds.

Experimental Protocols

Accurate determination of the fluorescence properties of nucleosides is critical for their effective application. Below are generalized protocols for measuring key fluorescence parameters.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Sample of the fluorescent nucleoside

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, with the same excitation wavelength and instrument settings for both the standard and the sample.

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is equal to 1).

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample of the fluorescent nucleoside

  • Spectroscopic grade solvent

  • Analytical balance

Procedure:

  • Prepare a stock solution of the nucleoside with a precisely known concentration in the chosen solvent.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

  • Plot the absorbance versus concentration according to the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

  • The slope of the resulting linear plot will be the molar extinction coefficient (ε).

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_data_analysis Data Analysis cluster_output Output start Start stock Prepare Stock Solutions (Sample & Standard) start->stock dilutions Create Serial Dilutions (Abs < 0.1) stock->dilutions abs_spec Measure Absorbance Spectra (UV-Vis) dilutions->abs_spec em_spec Measure Emission Spectra (Fluorometer) dilutions->em_spec calculate_ec Calculate Extinction Coefficient (ε) abs_spec->calculate_ec integrate Integrate Emission Spectra em_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate_qy Calculate Quantum Yield (Φ) plot->calculate_qy report Photophysical Properties calculate_qy->report calculate_ec->report

Caption: Workflow for determining the photophysical properties of fluorescent nucleosides.

signaling_pathway_comparison cluster_8aza This compound cluster_alternatives Alternative Fluorescent Nucleosides cluster_props Known Properties n8aza 8-Aza-7-deaza Guanosine Core bromo 7-Bromo Substituent n8aza->bromo Modulates Electronics fluorescence_8aza Fluorescence (Properties to be determined) bromo->fluorescence_8aza ap 2-Aminopurine ap_props High QY (free) Environmentally Sensitive ap->ap_props tc Tricyclic Cytosine tc_props High QY Bright & Stable tc->tc_props pteridine Pteridines (e.g., 3-MI, 6-MI) pteridine_props Very High QY Environmentally Sensitive pteridine->pteridine_props

Caption: Logical relationship comparing this compound with other analogs.

References

Validating the Gene Expression Effects of 8-Aza-7-bromo-7-deazaguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the effects of the novel nucleoside analog, 8-Aza-7-bromo-7-deazaguanosine, on gene expression. Due to the limited publicly available data on the specific gene expression effects of this compound, this document outlines a hypothetical experimental plan and compares its potential performance with well-established nucleoside analogs: Gemcitabine (B846) (an anticancer agent) and Ribavirin (an antiviral agent). The experimental protocols and data presentation formats provided herein are intended to serve as a robust template for researchers investigating the biological activities of new chemical entities.

Introduction to this compound and Comparative Compounds

This compound is a synthetic purine (B94841) analog. While its primary applications have been explored in the context of oligonucleotide synthesis and stabilization, its structural similarity to guanosine (B1672433) suggests potential activity as an antimetabolite that could influence cellular processes such as DNA replication, RNA synthesis, and ultimately, gene expression. Investigations into related 8-aza-7-deazapurine derivatives have indicated potential anticancer and antiviral activities.[1]

For a comprehensive validation, this guide proposes a comparative analysis against two well-characterized nucleoside analogs:

  • Gemcitabine: A deoxycytidine analog widely used in cancer chemotherapy. Its mechanism involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[2][3][4][5] Its effects on gene expression are linked to DNA damage response and cell death pathways.[6][7][8][9]

  • Ribavirin: A guanosine analog with broad-spectrum antiviral activity. It is known to interfere with viral RNA synthesis and capping.[10] Ribavirin also modulates host immune responses by altering the expression of interferon-stimulated genes.[11][12][13][14]

Hypothetical Experimental Workflow

The following workflow is proposed for a comprehensive analysis of the effects of this compound on gene expression in a relevant cell line (e.g., a cancer cell line for anticancer evaluation or a virus-infected cell line for antiviral assessment).

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Gene Expression Analysis cell_culture Cell Line Selection & Culture compound_prep Compound Preparation (this compound, Gemcitabine, Ribavirin, Vehicle) cell_treatment Cell Treatment & Incubation compound_prep->cell_treatment rna_extraction Total RNA Extraction cell_treatment->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc rt_qpcr RT-qPCR for Targeted Gene Validation rna_qc->rt_qpcr rna_seq RNA Sequencing for Global Gene Expression Profiling rna_qc->rna_seq data_analysis Bioinformatic Analysis (Differential Gene Expression, Pathway Analysis) rt_qpcr->data_analysis rna_seq->data_analysis anticancer_pathway cluster_drug Drug Action cluster_dna Cellular Processes cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome drug This compound dna_incorp Incorporation into DNA drug->dna_incorp dna_damage DNA Damage & Replication Stress dna_incorp->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis antiviral_pathway cluster_drug Drug Action cluster_viral Viral & Cellular Interaction cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome drug This compound viral_rna Viral RNA drug->viral_rna Inhibits synthesis rig_i RIG-I Sensing viral_rna->rig_i mavs MAVS Activation rig_i->mavs irf3_7 IRF3/7 Activation mavs->irf3_7 nfkb NF-κB Activation mavs->nfkb ifn Interferon Production irf3_7->ifn cytokines Pro-inflammatory Cytokines nfkb->cytokines antiviral_state Antiviral State ifn->antiviral_state cytokines->antiviral_state

References

A Comparative Guide: The Influence of 8-Aza-7-bromo-7-deazaguanosine versus Guanosine on RNA Duplex Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of substituting the canonical nucleoside guanosine (B1672433) with the modified analog, 8-Aza-7-bromo-7-deazaguanosine, on the conformation of RNA duplexes. Due to the limited availability of direct experimental data for this compound within an RNA duplex, this comparison synthesizes findings from studies on related guanosine analogs to provide a scientifically grounded perspective on its anticipated impact.

Introduction

Guanosine, a fundamental component of RNA, plays a critical role in defining the structure and stability of RNA duplexes through its canonical Watson-Crick base pairing with cytosine. The unique chemical architecture of guanosine, particularly the nitrogen atoms at the 7 and 8 positions of the purine (B94841) ring, contributes to the overall A-form helical geometry characteristic of RNA duplexes. Chemical modifications to the guanosine base are a powerful tool for probing RNA structure and function and for developing novel RNA-based therapeutics.

This compound is a synthetic analog of guanosine with three key modifications: the substitution of the carbon at position 8 with a nitrogen atom (8-Aza), the replacement of the nitrogen at position 7 with a carbon atom (7-deaza), and the addition of a bromine atom at the 7-position. These alterations are expected to significantly influence the electronic properties, steric profile, and hydrogen bonding capabilities of the nucleobase, thereby impacting the stability and conformation of the RNA duplex into which it is incorporated.

Predicted Effects on RNA Duplex Conformation

The introduction of this compound in place of guanosine is anticipated to induce notable changes in the local and global conformation of an RNA duplex. These predictions are based on the known effects of similar modifications.

The 8-Aza modification, which introduces a nitrogen atom at the 8-position, is analogous in some respects to the well-studied 8-oxoguanine modification. Studies on 8-oxo-7,8-dihydroguanine in RNA have shown that this modification generally leads to a destabilization of RNA:RNA duplexes.[1][2] The degree of destabilization is dependent on the sequence context and the identity of the opposing base.[2][3] The presence of an electronegative nitrogen atom at the 8-position can alter the charge distribution and glycosidic bond conformation, potentially disrupting the canonical A-form helix.

The 7-deaza modification, replacing N7 with a carbon, eliminates a hydrogen bond acceptor in the major groove. This can affect interactions with proteins and other molecules that recognize the major groove of RNA. Furthermore, the 7-bromo substitution introduces a bulky, electronegative atom into the major groove. While studies on 7-substituted 8-aza-7-deazaadenosine in RNA duplexes have shown that such modifications can be well-tolerated and maintain base-pairing specificity, the steric bulk of the bromine atom could lead to localized distortions in the helical structure.[4]

Collectively, these modifications are likely to alter the thermodynamic stability of the RNA duplex. The combination of the 8-Aza modification's potential destabilizing effect and the steric and electronic influence of the 7-bromo group may lead to a decrease in the melting temperature (Tm) of the RNA duplex compared to its unmodified guanosine-containing counterpart.

Circular dichroism (CD) spectroscopy is a valuable technique for assessing the overall helical geometry of nucleic acid duplexes. The CD spectrum of a standard A-form RNA duplex is characterized by a positive band around 260 nm and a negative band around 210 nm.[5] While significant alterations to the A-form helix are possible, it is also plausible that the duplex will retain its overall A-form character with localized perturbations.

Nuclear Magnetic Resonance (NMR) spectroscopy would provide the most detailed insights into the structural changes. Specific chemical shift perturbations and changes in nuclear Overhauser effect (NOE) patterns would be expected for the protons in and around the modified nucleotide, providing precise information on local conformational adjustments.[6][7][8]

Data Presentation: Predicted Comparative Analysis

The following tables summarize the predicted differences in the properties of an RNA duplex containing a central guanosine versus one with an this compound substitution. These are hypothesized values based on data from related compounds and serve as a guide for future experimental validation.

Table 1: Predicted Thermodynamic and Structural Parameters

ParameterRNA Duplex with GuanosineRNA Duplex with this compoundRationale for Prediction
Melting Temperature (Tm) HigherLowerThe 8-Aza modification is predicted to be destabilizing, similar to 8-oxoguanine.[1][2] The bulky 7-bromo group may introduce steric clashes.
Overall Helical Conformation A-formPredominantly A-form with local distortionsModifications may cause localized perturbations, but the overall A-form geometry is likely to be maintained.[5]
Glycosidic Bond Conformation antiPotentially altered (syn or high-anti)The 8-Aza substitution can influence the preferred glycosidic torsion angle.
Major Groove Width Standard A-formPotentially alteredThe 7-bromo substituent projects into the major groove, likely affecting its dimensions.

Table 2: Predicted Spectroscopic Characteristics

Spectroscopic TechniqueRNA Duplex with GuanosineRNA Duplex with this compoundRationale for Prediction
Circular Dichroism (CD) Characteristic A-form spectrum (positive peak ~260 nm, negative peak ~210 nm)A-form like spectrum with potential changes in peak intensity and positionReflects the overall helical conformation, which is expected to be largely A-form but with local perturbations.[5]
NMR Spectroscopy (¹H) Well-dispersed chemical shifts characteristic of A-form RNALocalized chemical shift perturbations for protons near the modification siteSensitive to changes in the local electronic environment and conformation.[6][7][8]

Experimental Protocols

To empirically determine the effects of this compound on RNA duplex conformation, the following experimental protocols would be employed:

RNA Oligonucleotide Synthesis and Purification
  • Method: Standard solid-phase phosphoramidite (B1245037) chemistry would be used to synthesize both the unmodified RNA strand and the strand containing the this compound modification. The synthesis of the modified phosphoramidite would follow established procedures for creating 7-substituted 8-aza-7-deazapurine nucleosides.[4][9][10]

  • Purification: The synthesized oligonucleotides would be purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

  • Duplex Formation: Equimolar amounts of the complementary strands would be mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0), heated to 95°C for 5 minutes, and then slowly cooled to room temperature to facilitate annealing.

UV Thermal Denaturation (Melting Temperature, Tm)
  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller.

  • Procedure: The absorbance of the RNA duplex solution at 260 nm would be monitored as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the duplex is denatured, would be determined from the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) would be calculated by fitting the melting curves.

Circular Dichroism (CD) Spectroscopy
  • Instrumentation: A CD spectropolarimeter.

  • Procedure: CD spectra of the RNA duplexes would be recorded at a constant temperature (e.g., 20°C) over a wavelength range of 200-320 nm.[5]

  • Data Analysis: The resulting spectra for the modified and unmodified duplexes would be compared to assess any changes in the overall helical conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Sample Preparation: RNA duplex samples would be prepared in a suitable buffer in D₂O or a 90% H₂O/10% D₂O mixture for observing exchangeable imino protons.

  • Experiments: A suite of 1D and 2D NMR experiments would be conducted, including:

    • 1D ¹H spectra to observe the imino protons and assess base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proton-proton distances for structure calculation.[6][8]

    • 2D TOCSY (Total Correlation Spectroscopy) to assign sugar spin systems.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC (if isotopically labeled) to resolve spectral overlap and aid in assignments.

  • Data Analysis: Chemical shifts, coupling constants, and NOE restraints would be used to calculate a high-resolution solution structure of the modified duplex and compare it to the unmodified duplex.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comparative study of the effects of this compound and guanosine on RNA duplex conformation.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_analysis Biophysical & Structural Analysis cluster_data Data Interpretation & Comparison synthesis_G Synthesis of Guanosine-RNA annealing Duplex Annealing synthesis_G->annealing synthesis_Mod Synthesis of 8-Aza-7-bromo-7-deaza- guanosine-RNA synthesis_Mod->annealing uv_melt UV Thermal Denaturation (Tm) annealing->uv_melt cd_spec Circular Dichroism Spectroscopy annealing->cd_spec nmr_spec NMR Spectroscopy annealing->nmr_spec thermo_data Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) uv_melt->thermo_data helical_data Overall Helical Conformation (A-form) cd_spec->helical_data structure_data High-Resolution 3D Structure nmr_spec->structure_data comparison Comparative Analysis thermo_data->comparison helical_data->comparison structure_data->comparison

Caption: Experimental workflow for comparing RNA duplexes.

Conclusion

The substitution of guanosine with this compound is predicted to have a measurable impact on the stability and conformation of an RNA duplex. Based on studies of related analogs, a decrease in thermodynamic stability and localized structural perturbations within an overall A-form helix are anticipated. The detailed experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these predictions. Such studies are crucial for expanding our understanding of RNA structure-function relationships and for the rational design of modified oligonucleotides for therapeutic and biotechnological applications.

References

A Comparative Analysis of Polymerase Incorporation: 8-Aza-7-bromo-7-deazaguanosine vs. 7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic incorporation of modified nucleosides is paramount for applications ranging from diagnostics to therapeutics. This guide provides a comparative study of the polymerase incorporation of two guanosine (B1672433) analogs: 8-Aza-7-bromo-7-deazaguanosine and 7-deazaguanosine (B17050).

This comparison focuses on how the structural differences between these two molecules—specifically the presence of a nitrogen atom at position 8 and a bromine atom at position 7 in the former—influence their recognition and utilization by DNA polymerases. While 7-deazaguanosine is a well-established substrate for various DNA polymerases, the addition of an 8-aza and 7-bromo modification significantly impacts its incorporation efficiency.

Executive Summary

Experimental evidence indicates that 8-halo-7-deaza-2'-deoxyguanosine triphosphates (including the bromo derivative) are poorly incorporated into DNA by certain DNA polymerases, such as the Klenow fragment (exo-) and human DNA polymerase β, when compared to natural deoxynucleoside triphosphates.[1] This suggests that the combined steric and electronic effects of the 8-aza and 7-bromo modifications hinder the efficient binding and catalysis within the polymerase active site. In contrast, 7-deazaguanosine triphosphate is generally recognized as a better substrate for DNA polymerases, although its incorporation can be less efficient than the natural dGTP.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data on the polymerase incorporation of this compound triphosphate and 7-deazaguanosine triphosphate. It is important to note that detailed kinetic data for the 8-Aza-7-bromo analog is limited in publicly available literature.

Table 1: Polymerase Incorporation Efficiency

AnalogPolymeraseTemplate BaseIncorporation EfficiencyReference
8-Aza-7-bromo-7-deaza-dGTP Klenow fragment (exo-)dC, dAPoorly incorporated[1]
8-Aza-7-bromo-7-deaza-dGTP Human DNA Polymerase βdC, dAPoorly incorporated[1]
7-deaza-dGTP TNA PolymeraseNot specifiedEfficiently recognized and incorporated[2]
7-deaza-dGTP Not specifiedNot specifiedGood substrate[3]

Table 2: Fidelity of Incorporation

AnalogPolymeraseObservationReference
8-Aza-7-bromo-7-deaza-dGTP Klenow fragment (exo-), Human DNA Polymerase βIntroduction of C8-halogen makes the polymerase very sensitive. Pol β can accommodate the C8-halogen for efficient dCTP insertion opposite the analog in the template.[1]
7-deaza-dGTP TNA PolymeraseReplacing tGTP with 7-deaza-7-modified tGTPs significantly enhanced the fidelity of TNA replication.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Single Nucleotide Incorporation Assay for 8-Halo-7-deaza-dGTPs

This protocol is based on the methodology described for evaluating the incorporation of 8-halo-7-deaza-2'-deoxyguanosine triphosphates.[1]

  • Template-Primer Annealing: A 5'-labeled primer is annealed to a template oligonucleotide containing the target base (dC or dA) at a specific position.

  • Reaction Mixture: The reaction mixture contains the annealed template-primer, a DNA polymerase (e.g., Klenow fragment (exo-) or human DNA polymerase β), the 8-halo-7-deaza-dGTP analog, and the appropriate reaction buffer with cofactors (e.g., MgCl₂).

  • Reaction Incubation: The reaction is initiated by the addition of the polymerase and incubated at a specific temperature for a defined period.

  • Quenching: The reaction is stopped by the addition of a quenching solution (e.g., formamide (B127407) loading buffer with EDTA).

  • Gel Electrophoresis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis.

  • Analysis: The gel is visualized using an appropriate imaging system to determine the extent of primer extension, indicating the incorporation of the nucleotide analog.

Primer Extension Assay for 7-deaza-7-modified tGTPs

This protocol is adapted from a study on the polymerase-mediated synthesis of Threofuranosyl Nucleic Acid (TNA).[2]

  • Primer-Template Design: A 5'-labeled DNA primer is annealed to a DNA template with an unpaired region for synthesis.

  • Reaction Setup: The reaction includes the annealed primer-template, an engineered TNA polymerase, a mixture of threofuranosyl nucleoside triphosphates (tNTPs) where tGTP is replaced with the 7-deaza-7-modified tGTP analog, and the corresponding reaction buffer.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 55°C) for a set time (e.g., 2 hours).

  • Product Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the full-length product, confirming the successful incorporation and extension of the TNA strand using the modified guanosine analog.

Mandatory Visualizations

To further clarify the concepts and experimental setups, the following diagrams are provided.

Chemical_Structures cluster_7dG 7-deazaguanosine cluster_8A7Br7dG This compound G1 Guanine Core R1 Ribose/Deoxyribose G1->R1 N9-glycosidic bond G2 8-Aza-7-bromo-7-deaza- Guanine Core R2 Ribose/Deoxyribose G2->R2 N9-glycosidic bond

Caption: Chemical Structures of the Guanosine Analogs.

Experimental_Workflow cluster_SNI Single Nucleotide Incorporation Assay cluster_PEA Primer Extension Assay SNI1 Prepare Template-Primer SNI2 Set up Reaction Mix (Polymerase, Analog NTP) SNI1->SNI2 SNI3 Incubate SNI2->SNI3 SNI4 Quench Reaction SNI3->SNI4 SNI5 Denaturing PAGE SNI4->SNI5 SNI6 Analyze Incorporation SNI5->SNI6 Conclusion Comparative Analysis PEA1 Anneal Primer to Template PEA2 Set up Reaction Mix (Polymerase, Modified NTP mix) PEA1->PEA2 PEA3 Incubate PEA2->PEA3 PEA4 Denaturing PAGE PEA3->PEA4 PEA5 Analyze Full-Length Product PEA4->PEA5

Caption: Generalized Experimental Workflows.

Conclusion

The available data strongly suggests that while 7-deazaguanosine is a viable substrate for DNA and TNA polymerases, the addition of an 8-aza nitrogen and a 7-bromo substituent in this compound significantly diminishes its ability to be incorporated into a growing DNA chain by the tested polymerases. This reduced efficiency is likely due to a combination of steric hindrance from the bromine atom and altered electronic properties and hydrogen bonding capabilities introduced by the 8-aza modification within the polymerase active site. For researchers designing modified oligonucleotides or developing polymerase-based assays, 7-deazaguanosine remains a more reliable choice for incorporation. Further kinetic studies on a wider range of DNA polymerases are necessary to fully elucidate the inhibitory mechanism of this compound and to explore any potential context-dependent incorporation.

References

Safety Operating Guide

Proper Disposal of 8-Aza-7-bromo-7-deazaguanosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 8-Aza-7-bromo-7-deazaguanosine, a brominated nucleoside analog, are critical for ensuring laboratory safety and environmental protection. As a compound used in research and drug development, it must be treated as hazardous chemical waste unless explicitly determined otherwise by an institution's environmental health and safety professionals.[1][2] This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before handling or beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection : Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.

  • Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection may not be needed. However, if creating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended.

  • General Hygiene : Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, or clothing, and prevent ingestion and inhalation.[3]

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.

  • Inhalation : Remove to fresh air. Seek medical attention if symptoms occur.

  • Ingestion : Clean mouth with water and drink plenty of water afterward.[3]

Chemical and Safety Data Summary

The following table summarizes key data for this compound and general hazardous waste parameters.

ParameterValue / GuidelineSource
Chemical Identity
Molecular FormulaC₁₀H₁₂BrN₅O₅[4]
CAS Number96555-37-2[4]
Physical StateSolid (likely off-white)[3]
Storage & Handling
Recommended StorageStore in freezer (-20℃)[4]
Incompatible MaterialsStrong oxidizing agents[3]
Hazardous Waste Accumulation
EPA Generator StatusDependent on total monthly waste volume[5][6]
Max. Lab Storage LimitDo not exceed 55 gallons of hazardous waste or 1 quart of acute hazardous waste[1]
Container RequirementChemically compatible, leak-proof, with a tight-fitting lid[7][8]
Secondary ContainmentRequired for all liquid hazardous wastes; recommended for solids[7]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Waste Generated (Unused reagent, contaminated labware, spill cleanup material) ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe identify 2. Identify as Hazardous Chemical Waste ppe->identify segregate 3. Segregate from other waste streams (e.g., biohazardous, radioactive) identify->segregate container 4. Select a compatible, sealable waste container segregate->container collect 5. Place waste into container. Keep container closed. container->collect label_waste 6. Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - All Constituents (%) - Hazard Warnings collect->label_waste store 7. Store in a designated Satellite Accumulation Area (SAA) - At/near point of generation - Use secondary containment label_waste->store full Container Full? store->full full->store No date_tag 8. Fill in final date on tag full->date_tag Yes request 9. Submit a waste pickup request to your institution's EHS date_tag->request pickup 10. EHS collects waste for final disposal request->pickup end Disposal Complete pickup->end

References

Essential Safety and Operational Protocols for Handling 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safety during the handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 8-Aza-7-bromo-7-deazaguanosine, a nucleoside derivative. Given its classification, it is prudent to handle this compound as a potentially hazardous and cytotoxic substance.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE.

PPE CategoryItemSpecifications and Usage
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination and both pairs every 30-60 minutes.[1]
Body Protection Disposable GownA disposable, solid-front gown made of polyethylene-coated polypropylene (B1209903) or a similar laminate material that resists chemical permeation.[2] Cloth lab coats are not suitable.
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that comply with OSHA's eye and face protection regulations.[3] A face shield should be worn over the goggles when there is a risk of splashes.
Respiratory Protection N95 or N100 RespiratorFor handling powders, an N95 or N100 particulate respirator is recommended to prevent inhalation.[1] For larger spills, a chemical cartridge-type respirator may be necessary.[1]
Additional Protection Shoe and Hair CoversDisposable shoe and hair (including beard) covers should be worn to prevent the spread of contamination.
Operational Plan: Step-by-Step Handling Procedure

A structured operational plan ensures that this compound is handled in a controlled and safe manner.

  • Preparation and Designated Area :

    • All work with the compound must be conducted within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[4]

    • Ensure that a chemical hygiene plan is in place and that all personnel are trained on its procedures.[5][6]

    • Before starting, verify that all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

  • Handling the Compound :

    • When weighing the solid compound, use a ventilated balance enclosure to contain any airborne particles.

    • Avoid the formation of dust and aerosols.

    • If creating solutions, do so within the fume hood.

    • Use only clearly labeled equipment and glassware.

  • Post-Handling Procedures :

    • After handling, wipe down all surfaces in the designated area with an appropriate deactivating agent, followed by a cleaning agent.

    • Carefully remove and dispose of all PPE as contaminated waste.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. As a potentially cytotoxic substance, it should be treated as hazardous waste.

Waste TypeDisposal ContainerDisposal Method
Solid Waste Labeled, sealed, and puncture-resistant containerAll solid waste, including unused compound, contaminated gloves, gowns, and labware, should be placed in a designated, clearly labeled hazardous waste container.
Sharps Waste Purple-lidded sharps containerNeedles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[7][8]
Liquid Waste Labeled, leak-proof containerAll liquid waste containing the compound should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.

All waste must be disposed of through a licensed hazardous waste disposal service.[8] The primary method for the destruction of cytotoxic waste is high-temperature incineration.[7][9]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Evacuate the area. For small spills, trained personnel with appropriate PPE can use a chemical spill kit. For large spills, evacuate the area and contact the designated emergency response team.

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Designate Handling Area (Fume Hood) prep2 Assemble & Inspect PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don Appropriate PPE handle2 Weigh/Handle Compound in Ventilated Enclosure handle1->handle2 handle3 Prepare Solutions in Fume Hood handle2->handle3 post1 Decontaminate Work Area post2 Dispose of Contaminated PPE as Hazardous Waste post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Waste (Solid, Liquid, Sharps) disp2 Use Labeled, Leak-proof Containers disp1->disp2 disp3 Arrange for Professional Hazardous Waste Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Aza-7-bromo-7-deazaguanosine
Reactant of Route 2
Reactant of Route 2
8-Aza-7-bromo-7-deazaguanosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.